molecular formula C9H13ClN2 B2662816 1-Phenylazetidin-3-amine dihydrochloride CAS No. 2055841-16-0

1-Phenylazetidin-3-amine dihydrochloride

Número de catálogo: B2662816
Número CAS: 2055841-16-0
Peso molecular: 184.66 g/mol
Clave InChI: ZGFZLCJXVVJAJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylazetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylazetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2055841-16-0

Fórmula molecular

C9H13ClN2

Peso molecular

184.66 g/mol

Nombre IUPAC

1-phenylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H

Clave InChI

ZGFZLCJXVVJAJZ-UHFFFAOYSA-N

SMILES

C1C(CN1C2=CC=CC=C2)N.Cl.Cl

SMILES canónico

C1C(CN1C2=CC=CC=C2)N.Cl

Solubilidad

not available

Origen del producto

United States
Foundational & Exploratory

1-Phenylazetidin-3-amine dihydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenylazetidin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Insights for Drug Discovery

Abstract

1-Phenylazetidin-3-amine dihydrochloride is a disubstituted azetidine derivative of significant interest to the fields of medicinal chemistry and drug development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable building block for designing biologically active compounds due to its unique conformational properties and ability to serve as a versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of 1-Phenylazetidin-3-amine dihydrochloride. Furthermore, it outlines a plausible synthetic pathway and discusses its applications as a scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) targets.

Chemical Identity and Physicochemical Properties

1-Phenylazetidin-3-amine dihydrochloride (CAS No: 2055841-16-0) is the hydrochloride salt form of the parent amine, which enhances its stability and aqueous solubility for research applications.[2][3] The core structure consists of an azetidine ring substituted with a phenyl group on the nitrogen atom and an amine group at the 3-position.

Chemical Structure

G cluster_0 1-Phenylazetidin-3-amine Dihydrochloride struct

Caption: Plausible synthetic workflow for 1-Phenylazetidin-3-amine dihydrochloride.

Key Experimental Step: Buchwald-Hartwig N-Arylation

This step is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, offering high yields and functional group tolerance.

  • Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-Boc-3-aminoazetidine (1.0 eq.), bromobenzene (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane. Add a strong, non-nucleophilic base, typically sodium tert-butoxide (1.4 eq.). The base is crucial for deprotonating the amine and facilitating the catalytic cycle.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the pure N-arylated intermediate.

Final Salt Formation

The conversion of the final free base to its dihydrochloride salt is a critical step for stability and handling.

  • Dissolve the purified 1-Phenylazetidin-3-amine free base in a suitable solvent such as isopropanol (IPA) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum. [4][5]

Applications in Research and Drug Development

The unique structural features of 1-Phenylazetidin-3-amine dihydrochloride make it a highly valuable building block in drug discovery.

  • Scaffold for CNS Agents: The phenyl and secondary amine motifs are common in compounds targeting the central nervous system. This molecule serves as an excellent starting point for synthesizing libraries of compounds to screen for activity against CNS targets like monoamine transporters or G-protein coupled receptors. [3][6]* Bioisosteric Replacement: The rigid azetidine ring can be used as a bioisostere for more flexible fragments or other cyclic amines like piperidine and pyrrolidine. [7]Its constrained nature can lock a molecule into a specific conformation, potentially increasing binding affinity and selectivity for a biological target.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol (for the free base), this compound fits the criteria for a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that can be elaborated into potent drug candidates.

  • Probe Synthesis: The primary amine at the 3-position provides a convenient handle for derivatization. It can be readily functionalized to attach fluorescent tags, biotin labels, or linkers for creating chemical probes to study biological systems. [8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. [11][12]Avoid contact with skin and eyes. [9]In case of contact, wash the affected area immediately with plenty of water. [13]* Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal. [9][12]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12]The recommended storage temperature is 2-8°C. [2]

Conclusion

1-Phenylazetidin-3-amine dihydrochloride is a strategically important chemical entity for researchers in medicinal chemistry and pharmacology. Its well-defined structure, featuring a rigid azetidine core and multiple points for diversification, makes it an ideal scaffold for the synthesis of novel small molecules. This guide has provided a technical overview of its chemical properties, analytical characterization, a plausible synthetic route, and its potential applications, underscoring its value as a tool for advancing modern drug discovery programs.

References

  • Product and Company Identification, Hazards Identification, Composition/Information on Ingredients. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, April 30). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 24). Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 24). MilliporeSigma.
  • SAFETY D
  • N-phenylazetidin-3-amine dihydrochloride (C9H12N2). (n.d.). PubChemLite. Retrieved from [Link]

  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. (n.d.). Thermo Fisher Scientific.
  • Synthesis of 3,3-Diarylazetidines. (n.d.). CORE. Retrieved from [Link]

  • Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in R
  • 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694. (n.d.). PubChem.
  • Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. (n.d.). Semantic Scholar.
  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid
  • (R)-3-aminopiperidine dihydrochloride. (n.d.). Chongqing Yingaskai Pharmaceutical Co., Ltd. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.).
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.).
  • Discovery of Functionalized 1 H-Benzo[ d]imidazoles That Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2025, September 11). PubMed.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1 - PMC. (n.d.).
  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (n.d.).
  • Spectrophotometric and spectrofluorimetric determination of some drugs containing secondary amino group in bulk drug and dosage forms via derivatization with 7-Chloro-4-Nitrobenzofurazon. (2025, August 9).
  • Major activities of drug discovery, drug development, and drug... (n.d.).

Sources

Technical Whitepaper: 1-Phenylazetidin-3-amine Dihydrochloride (CAS 2055841-16-0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

1-Phenylazetidin-3-amine Dihydrochloride (CAS 2055841-16-0) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of central nervous system (CNS) active agents. As a constrained azetidine scaffold, it offers distinct physicochemical advantages over larger saturated heterocycles—such as piperidines or pyrrolidines—by lowering lipophilicity (LogP) while maintaining metabolic stability.

This guide provides a comprehensive technical analysis of CAS 2055841-16-0, integrating physicochemical data, safety protocols (SDS), and experimental methodologies for its application in drug discovery pipelines, specifically focusing on its potential in anticonvulsant and antinociceptive research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The substance is the dihydrochloride salt of 1-phenylazetidin-3-amine. The azetidine ring introduces significant ring strain (~26 kcal/mol), which can influence reactivity and binding kinetics in biological targets.

Table 1: Technical Specifications
PropertyData
CAS Number 2055841-16-0
Chemical Name 1-Phenylazetidin-3-amine dihydrochloride
Synonyms 1-Phenyl-3-aminoazetidine 2HCl; 3-Amino-1-phenylazetidine dihydrochloride
Molecular Formula C₉H₁₄Cl₂N₂ (Salt) / C₉H₁₂N₂ (Free Base)
Molecular Weight 221.13 g/mol (Dihydrochloride); ~148.21 g/mol (Free Base)
Physical State White to off-white solid
Solubility Soluble in Water (>20 mg/mL), DMSO; slightly soluble in Ethanol
Hygroscopicity High (Store under desiccant)
pKa (Calculated) ~8.5 (Amine), ~2.0 (Azetidine N, protonated)

Critical Note on Stoichiometry: Vendor data occasionally lists the Molecular Weight as ~184.67 g/mol , corresponding to the monohydrochloride form. However, CAS 2055841-16-0 is most authoritatively classified as the dihydrochloride (2HCl) salt. Researchers must verify the stoichiometry via elemental analysis or chloride titration before use in precise molar calculations.

Safety Data Sheet (SDS) Analysis & Handling

As a research chemical, full toxicological profiling is often incomplete. However, based on the functional group analysis (primary amine, aryl-azetidine) and available vendor data, the following safety protocols are mandatory.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

Precautionary Protocols
  • Engineering Controls: Use only in a chemical fume hood. The hydrochloride salt can generate fine dust; avoid inhalation.

  • PPE: Nitrile gloves (min thickness 0.11 mm), safety goggles, and a lab coat.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture will lead to deliquescence and hydrolysis risks.

Mechanism of Action & Applications

The Azetidine Advantage in Drug Design

In modern drug discovery, "escaping the flatland" of aromatic rings is a priority. CAS 2055841-16-0 serves as a critical scaffold because the azetidine ring acts as a bioisostere for larger rings like piperazine or piperidine.

  • Lipophilicity Modulation: Azetidines typically lower LogP values compared to their six-membered counterparts, improving water solubility and reducing non-specific binding.

  • Vector Positioning: The 1,3-substitution pattern on the rigid 4-membered ring directs substituents into specific vectors, often improving selectivity for GPCRs and ion channels.

Biological Context: CNS Activity

Research into 1-phenylazetidin-3-amine derivatives has highlighted their potential as anticonvulsants and antinociceptive agents .[2] The structural motif mimics portions of known sodium channel blockers.

  • Target Interaction: The primary amine at position 3 can form critical hydrogen bonds within the binding pockets of voltage-gated sodium channels (Nav) or NMDA receptors.

  • Metabolic Stability: The phenyl ring at position 1 blocks metabolic oxidation at the azetidine nitrogen, a common clearance pathway for aliphatic amines.

Structural Workflow Visualization

The following diagram illustrates the role of CAS 2055841-16-0 in a typical Lead Optimization workflow.

G Start CAS 2055841-16-0 (Scaffold) Step1 Free Base Liberation (Na2CO3/DCM) Start->Step1 Neutralization Step2 Amide Coupling (R-COOH + HATU) Step1->Step2 N-Acylation Lead Functionalized Lead Candidate Step2->Lead Purification Assay CNS Assay (Nav1.7 / NMDA) Lead->Assay Screening

Figure 1: Workflow for utilizing 1-Phenylazetidin-3-amine dihydrochloride in medicinal chemistry library synthesis.

Experimental Protocols

Protocol: Free Base Liberation

The dihydrochloride salt is stable for storage but must often be converted to the free base for nucleophilic reactions.

Reagents:

  • CAS 2055841-16-0 (1.0 eq)[3]

  • Saturated aq. NaHCO₃ or 1M NaOH

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve 100 mg of CAS 2055841-16-0 in 5 mL of water.

  • Slowly add saturated NaHCO₃ until pH reaches ~10. (Note: Gas evolution may occur).

  • Extract the aqueous layer 3x with DCM (5 mL each).

  • Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Critical Step: Concentrate immediately at low temperature (<30°C). The free base amine is prone to oxidation and polymerization if left neat for extended periods. Use immediately in the next coupling step.

Protocol: General Amide Coupling (Library Synthesis)

This protocol describes coupling the scaffold to a carboxylic acid (R-COOH) to generate a library of potential CNS-active compounds.

Reagents:

  • Scaffold (Free base from 5.1 or in situ neutralized)

  • Carboxylic Acid (R-COOH, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)[4]

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in DMF (0.2 M concentration). Stir for 5 minutes.

  • Addition: Add DIPEA (3.0 eq) followed by CAS 2055841-16-0 (1.0 eq).

    • Note: If using the dihydrochloride salt directly, increase DIPEA to 5.0 eq to ensure full neutralization of the 2HCl.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW_Acid + 148.2 - 18).

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, then NaHCO₃ and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

References

  • PubChem Compound Summary. 1-Phenylazetidin-3-amine dihydrochloride (CAS 2055841-16-0). National Center for Biotechnology Information. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[5] Organic Preparations and Procedures International.[5] (Contextual grounding for azetidine synthesis).

  • Mullins, R. J., et al. (2016).Azetidines in Drug Discovery: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. (Supporting the scaffold utility claim).

Sources

Difference between azetidine and pyrrolidine building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from 5- and 6-membered rings to 4-membered rings represents a strategic "escape from flatland" and a method to optimize physicochemical properties without sacrificing potency. While pyrrolidine (5-membered) has historically been a ubiquitous pharmacophore, azetidine (4-membered) has emerged as a high-value bioisostere.[1]

This guide analyzes the critical differences between these two nitrogen heterocycles. It provides a technical framework for selecting between them to solve specific medicinal chemistry problems—specifically lipophilicity (LogP) reduction, metabolic stability enhancement, and vector control—and details the synthetic protocols required to handle the strained azetidine ring.

Structural & Physicochemical Fundamentals

The choice between azetidine and pyrrolidine is rarely arbitrary; it is a calculated decision to alter the Lipophilic Efficiency (LE) and Metabolic Stability of a lead compound.

Ring Strain and Reactivity

The fundamental difference lies in ring strain.[2] Azetidine possesses significant angle strain (~25.4 kcal/mol) compared to the relatively relaxed pyrrolidine (~5.4 kcal/mol).[2]

  • Pyrrolidine: Adopts an "envelope" conformation. It is thermodynamically stable and chemically robust, behaving as a standard secondary amine.

  • Azetidine: Adopts a "puckered" conformation (butterfly-like) to relieve torsional strain. This strain makes the ring susceptible to nucleophilic ring-opening under acidic conditions or high thermal stress, a factor that must be controlled during synthesis.

The "LogP Shift" and Basicity

Replacing a pyrrolidine with an azetidine is a standard tactic to lower cLogP (calculated partition coefficient) while maintaining the basic nitrogen center.

PropertyPyrrolidine (5-membered)Azetidine (4-membered)Medicinal Chemistry Impact
Ring Strain ~5.4 kcal/mol~25.4 kcal/molAzetidines are more reactive; require milder coupling conditions.
Lipophilicity (cLogP) Higher (Baseline)Lower (-0.4 to -0.6 units) Azetidine improves solubility and lowers metabolic clearance.
pKa (Parent) ~11.3~11.3Similar basicity in parent form, but functionalization (e.g., 3-F) drastically shifts this due to proximity effects in the smaller ring.
Vector Geometry Flexible (Envelope)Rigid (Puckered)Azetidine offers distinct exit vectors (approx 10° difference), potentially altering target binding.

Expert Insight: The reduction in lipophilicity (LogD) upon switching to azetidine is often more profound than the carbon count suggests. The exposed polar surface area (PSA) of the nitrogen is slightly more accessible in the strained ring, further aiding aqueous solubility.

Metabolic Stability: The Oxidation Blockade

One of the primary drivers for selecting azetidine is metabolic stability . Pyrrolidines are notorious substrates for Cytochrome P450 (CYP450) enzymes, specifically susceptible to


-carbon oxidation.
The Mechanism of Stabilization
  • Pyrrolidine Failure Mode: CYP450 enzymes typically abstract a hydrogen from the

    
    -carbon (adjacent to nitrogen), leading to an iminium ion intermediate and subsequent ring opening or lactam formation.
    
  • Azetidine Solution: The high ring strain of azetidine raises the activation energy for the formation of the corresponding iminium species (which would introduce double-bond character into a highly strained 4-membered ring). Consequently, azetidines are often metabolically "silent" at the

    
    -position.
    
Decision Logic: When to Switch

Use the following logic flow to determine if an Azetidine switch is appropriate for your lead series.

MetabolicLogic Start Lead Compound Analysis CheckMet Is High Clearance observed? Start->CheckMet MetID MetID: Where is the hotspot? CheckMet->MetID Yes PyrrOx Alpha-oxidation of Pyrrolidine? MetID->PyrrOx Yes Other Other metabolic site? MetID->Other No Switch STRATEGY: Switch to Azetidine PyrrOx->Switch AltStrat Use F/Me blocking groups Other->AltStrat Block Result: Blocks alpha-oxidation (Bredt's Rule/Strain) Switch->Block

Figure 1: Decision matrix for replacing pyrrolidine with azetidine to address metabolic liabilities.

Synthetic Methodologies: Controlling the Outcome

Synthesizing azetidines requires overcoming the enthalpy of ring formation. While pyrrolidines form spontaneously (Baldwin's rules favor 5-exo-tet), azetidines (4-exo-tet) are kinetically slower and thermodynamically less favorable.

Protocol: Temperature-Controlled Iodine Cyclization

A powerful method to access both scaffolds from a common homoallylic amine precursor is Iodine-Mediated Cyclization . This protocol demonstrates the kinetic vs. thermodynamic control required when working with these rings.

The Concept:

  • Kinetic Control (20°C): Forms the Azetidine .

  • Thermodynamic Control (50°C): Forms the Pyrrolidine (via isomerization of the azetidine intermediate).[3]

Experimental Workflow

Reagents:

  • Precursor:

    
    -benzyl-1-phenylbut-3-en-1-amine (Homoallylic amine)
    
  • Reagent: Iodine (

    
    )[1]
    
  • Base:

    
    
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve the homoallylic amine (1.0 equiv) in MeCN (0.1 M). Add

    
     (3.0 equiv).
    
  • Cyclization (The Branch Point):

    • For Azetidine: Cool/maintain at 20°C . Add

      
       (3.0 equiv) portion-wise. Stir for 12 hours.
      
    • For Pyrrolidine: Heat the reaction mixture to 50°C immediately after

      
       addition. Stir for 4 hours.
      
  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

    • Note: Azetidine products must be concentrated at <25°C . Higher temperatures during rotovap can induce ring opening or rearrangement.

SynthesisSwitch Precursor Homoallylic Amine Reagents I2, NaHCO3, MeCN Precursor->Reagents Branch Temperature Control Reagents->Branch PathA 20°C (Kinetic) Branch->PathA PathB 50°C (Thermodynamic) Branch->PathB Azetidine AZETIDINE Product (cis-2,4-substituted) PathA->Azetidine 4-exo-trig Pyrrolidine PYRROLIDINE Product (Isomerization) PathB->Pyrrolidine Isomerization

Figure 2: Divergent synthesis of azetidine and pyrrolidine scaffolds controlled by reaction temperature.

Medicinal Chemistry Case Studies

Cobimetinib (Cotellic)

Application: MEK Inhibitor (Oncology). Role of Azetidine: The azetidine ring in Cobimetinib is a critical structural feature.[3][4][5] It positions the piperidine ring in a specific vector that optimizes binding within the MEK allosteric pocket. A pyrrolidine at this position would alter the vector by approximately 10–15 degrees due to the difference in ring puckering, potentially clashing with the binding site or reducing potency. Furthermore, the azetidine contributes to a lower CNS penetration profile compared to more lipophilic analogs.

Baricitinib (Olumiant)

Application: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis). Role of Azetidine: Baricitinib utilizes an azetidinyl-sulfonamide linkage. The 3-azetidinyl group serves as a rigid linker that projects the cyanomethyl group into the JAK active site. The use of azetidine here, rather than a flexible ethyl chain or a larger pyrrolidine/piperidine, minimizes the entropic penalty of binding and maximizes selectivity.

References

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Link

  • Lowe, D. (2016). Azetidines: New Tools for the Medicinal Chemist. In the Pipeline (Science). Link

  • Couty, F., & Evano, G. (2006). Azetidines: New perspectives for the synthesis of biologically active compounds. Organic Preparations and Procedures International. Link

  • Sirenko, V., et al. (2021). Azetidines in Drug Discovery. Enamine Building Blocks. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. (Relevant comparison for 4-membered ring properties). Angewandte Chemie. Link

Sources

1-Phenylazetidin-3-amine 2HCl solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Phenylazetidin-3-amine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 1-Phenylazetidin-3-amine, a valued scaffold in medicinal chemistry, is frequently utilized as its dihydrochloride (2HCl) salt to enhance its physicochemical properties. This guide provides a comprehensive analysis of the solubility characteristics of 1-Phenylazetidin-3-amine 2HCl, contrasting its behavior in aqueous versus organic media. We delve into the underlying molecular principles, present a predictive solubility profile, and offer a detailed, field-proven experimental protocol for its empirical determination.

Introduction: The Strategic Importance of the Azetidine Motif and Salt Formation

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1] Their unique structural properties—high sp³ character, conformational rigidity, and a vector for introducing polarity—can confer significant advantages to drug candidates, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1] Specifically, the incorporation of an azetidine ring can lead to improved aqueous solubility, a crucial factor for oral drug absorption.[1][2]

1-Phenylazetidin-3-amine serves as a key building block for a diverse range of bioactive molecules. However, like many amines, its free base form possesses limited aqueous solubility. The conversion to a dihydrochloride salt is a fundamental and highly effective strategy employed in pharmaceutical development to overcome this limitation. This guide focuses specifically on the resulting salt, 1-Phenylazetidin-3-amine 2HCl, and the profound impact of this salt formation on its solubility profile.

Theoretical Framework: Why Amine Salts Favor Aqueous Media

The dramatic difference in solubility for 1-Phenylazetidin-3-amine 2HCl between water and organic solvents is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of the solute and solvent.

  • The Free Base: In its neutral form, 1-Phenylazetidin-3-amine has a hydrophobic phenyl group and a compact, but less polar, azetidine ring. While the amine groups can participate in hydrogen bonding, the overall character of the molecule limits its miscibility with water.

  • The Dihydrochloride Salt: Treatment with two equivalents of hydrochloric acid protonates both the primary amine and the tertiary azetidine nitrogen. This conversion has several critical consequences:

    • Introduction of Ionic Character: The molecule is transformed from a neutral base into an ionic salt containing two positively charged ammonium centers and two chloride counter-ions.

    • Enhanced Polarity: This salt form is intensely polar.[3][4][5]

    • Dominant Intermolecular Forces: In an aqueous environment, the primary forces of interaction become strong ion-dipole forces between the ammonium cations and the partial negative charge on the oxygen of water molecules. Furthermore, the N-H bonds on the protonated amines are excellent hydrogen bond donors.[4][6]

Water, as a highly polar, protic solvent, is uniquely equipped to solvate these ions effectively, surrounding them in a hydration shell and overcoming the crystal lattice energy of the salt. Conversely, organic solvents, particularly those with low polarity (e.g., ethers, alkanes, chlorinated solvents), cannot stabilize charged ions and lack the hydrogen bonding capacity of water, resulting in very poor solubility for amine salts.[3][6]

Predicted Solubility Profile of 1-Phenylazetidin-3-amine 2HCl

While precise, experimentally determined solubility data for this specific compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on established physicochemical principles. The following table summarizes the expected solubility in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale for Prediction
Water Polar ProticHigh Excellent solvent for ionic salts. Strong ion-dipole interactions and extensive hydrogen bonding effectively solvate the dihydrochloride salt.[3][4][5][6]
Methanol Polar ProticModerate to High As a polar protic solvent, methanol can solvate ions and form hydrogen bonds. Its lower dielectric constant compared to water makes it slightly less effective.
Ethanol Polar ProticLow to Moderate The increased length of the non-polar alkyl chain reduces its overall polarity and solvating power for ionic species compared to water and methanol.
Dimethyl Sulfoxide (DMSO) Polar AproticLow to Moderate DMSO has a high dielectric constant and can solvate cations well, but as an aprotic solvent, it is a poor hydrogen bond donor, limiting its interaction with the chloride anions.
Dichloromethane (DCM) Non-PolarInsoluble / Very Low Lacks the polarity required to overcome the crystal lattice energy of the ionic salt. Incapable of forming significant ion-dipole interactions.
Diethyl Ether Non-PolarInsoluble A classic non-polar solvent in which amine salts are considered practically insoluble.[6]
Toluene Non-PolarInsoluble Aromatic hydrocarbon with very low polarity, making it an extremely poor solvent for ionic compounds.
Hexanes Non-PolarInsoluble Aliphatic hydrocarbon with no capacity to solvate charged species.

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

To move from prediction to empirical data, a rigorous and validated methodology is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[7][8] This protocol ensures that the system reaches true equilibrium, providing trustworthy and reproducible data.

Causality in Experimental Design

This protocol is designed as a self-validating system. The use of excess solid ensures saturation is achieved. Continuous agitation ensures the system reaches equilibrium, rather than a kinetically trapped state. Post-analysis of the remaining solid is a critical control step to confirm that the material has not changed its solid form (e.g., converted to a different polymorph or solvate) during the experiment, which would invalidate the results.[7]

Step-by-Step Methodology
  • Preparation of Media:

    • Prepare the desired solvents (e.g., purified water, pH 7.4 phosphate buffer, methanol, etc.). For aqueous media relevant to biopharmaceutical applications, buffers across a pH range of 1.2 to 6.8 are recommended.[7]

    • Ensure all solvents are degassed to prevent bubble formation during the experiment.

  • Sample Preparation:

    • Accurately weigh an amount of 1-Phenylazetidin-3-amine 2HCl that is known to be in excess of its expected solubility. This ensures that a solid phase remains upon reaching equilibrium.

    • Add the solid to a known volume of the prepared solvent in a suitable vessel (e.g., a glass vial with a screw cap).

  • Equilibration:

    • Place the sealed vessels in a mechanical agitator or orbital shaker.

    • Maintain a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is standard.[7]

    • Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary experiment can establish the time required to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is reached, remove the vessels from the shaker and allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant. This must be done without disturbing the solid material.

    • To ensure the removal of all particulate matter, the aliquot should be filtered (e.g., through a 0.22 µm syringe filter compatible with the solvent) or centrifuged at high speed.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A standard calibration curve must be prepared using known concentrations of 1-Phenylazetidin-3-amine 2HCl to ensure accurate quantification.

  • Solid Phase Characterization (Control Step):

    • Recover the remaining solid from the vessel after the experiment.

    • Dry the solid and analyze it using techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Compare the resulting data to that of the starting material to confirm that no change in the solid form occurred during the experiment.[7]

  • Data Reporting:

    • Express the final solubility in standard units, such as mg/mL or molarity (mol/L).

Workflow Visualization

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Solvents (e.g., Water, Buffers) C Add API to Solvent A->C B Weigh Excess API B->C D Equilibrate (Agitate at Constant T) C->D E Separate Phases (Centrifuge / Filter) D->E F Quantify Supernatant (e.g., HPLC) E->F Liquid Phase G Analyze Remaining Solid (e.g., XRPD) E->G Solid Phase Result Report Solubility (mg/mL) F->Result G->Result Control Check

Sources

N-Aryl Azetidines in CNS Discovery: Physicochemical Advantages and Medicinal Chemistry Applications

[1]

Executive Summary

The optimization of Central Nervous System (CNS) drugs requires a delicate balance between lipophilicity, basicity, and metabolic stability. The N-aryl azetidine scaffold has emerged as a superior alternative to traditional piperidine and pyrrolidine rings. By leveraging the high ring strain (~26 kcal/mol) and lower lipophilicity of the four-membered ring, medicinal chemists can significantly enhance Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). This guide provides a technical analysis of N-aryl azetidines, detailing their physicochemical rationale, synthetic access via Buchwald-Hartwig amination, and application in targeting Monoacylglycerol Lipase (MAGL) and mGluR5.

Physicochemical Rationale: The "Azetidine Effect"[2]

Basicity and CNS Penetration

A critical challenge in CNS drug design is managing the pKa of basic amines. High basicity often leads to phospholipidosis and P-glycoprotein (P-gp) efflux.

  • N-Arylation Effect: Attaching an electron-deficient aromatic ring to the azetidine nitrogen drastically suppresses the pKa of the nitrogen lone pair (typically into the 2.0–5.0 range), rendering the molecule neutral at physiological pH (7.4).

  • Permeability: The neutral state enhances passive diffusion across the Blood-Brain Barrier (BBB).

  • Lipophilicity (LogD): Compared to their six-membered counterparts (piperidines), azetidines consistently show lower cLogP and cLogD values, improving solubility and reducing non-specific binding.

Structural Rigidity and Fsp3

The azetidine ring introduces specific conformational constraints. The "puckered" conformation of the ring directs substituents into defined vectors, often improving selectivity by reducing the entropic penalty of binding.

Diagram 1: Physicochemical Logic Flow

The following diagram illustrates the causal link between N-arylation, pKa modulation, and CNS druggability.

AzetidineLogicSubstrateN-Aryl AzetidineScaffoldpKaSuppressed Basicity(pKa < 6.0)Substrate->pKa e- withdrawalLipophilicityLower cLogP/LogD(vs Piperidine)Substrate->Lipophilicity Compact sizeChargeNeutral atPhysiological pHpKa->Charge pH 7.4OutcomeEnhanced CNS MPO& BBB PermeabilityCharge->Outcome Passive DiffusionLipophilicity->Outcome Reduced NSB

Caption: Causal relationship between N-arylation of azetidines and improved CNS Multi-Parameter Optimization (MPO) scores.

Synthetic Methodology: Buchwald-Hartwig N-Arylation[3]

The formation of the C(sp2)-N(sp3) bond between an aryl halide and the strained azetidine ring is best achieved via Palladium-catalyzed cross-coupling.

Critical Challenges
  • Ring Opening: The high strain of the azetidine ring makes it susceptible to acid-catalyzed or nucleophilic ring opening.[1] Harsh conditions must be avoided.

  • Beta-Hydride Elimination: Less of a concern for azetidines than acyclic amines, but still possible if the catalyst is not optimized.

Standard Operating Procedure (SOP)

Reaction: Coupling of 3-substituted azetidine hydrochloride with Aryl Bromide.

ComponentReagent/ConditionRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Stable Pd(0) or Pd(II) precursors.
Ligand BINAP or XantphosBidentate phosphines prevent

-hydride elimination and stabilize the Pd-center.
Base Cs₂CO₃ or NaOtBuCesium carbonate is milder and preferred for sensitive functional groups; NaOtBu is faster.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often favor the reductive elimination step.
Temperature 80°C - 100°CSufficient energy for oxidative addition without degrading the ring.
Diagram 2: Synthesis Workflow

SynthesisFlowStartStart:Aryl Bromide + Azetidine.HClMixStep 1: Catalyst Pre-mixPd(OAc)2 + BINAP(Toluene, 10 min)Start->MixBaseStep 2: Base AdditionCs2CO3 (3.0 equiv)Mix->BaseHeatStep 3: Heating90°C, 12-16h, N2 atmBase->HeatWorkupStep 4: WorkupFilter through CeliteSilica Gel PurificationHeat->WorkupProductFinal Product:N-Aryl AzetidineWorkup->Product

Caption: Step-by-step Buchwald-Hartwig amination protocol for N-aryl azetidine synthesis.

Case Study: MAGL Inhibitors

Monoacylglycerol Lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4][5] Inhibiting MAGL elevates 2-AG levels, producing analgesic and anxiolytic effects.

The "Piperidine to Azetidine" Switch

Researchers at Pfizer and other groups utilized an N-aryl azetidine scaffold to improve the properties of covalent MAGL inhibitors.

  • Original Scaffold: Piperidine-based carbamates.

  • Optimization: Contraction to azetidine.

  • Result: The azetidine analogs maintained potency but significantly improved metabolic stability and reduced lipophilicity.

Comparative Data

The table below summarizes the SAR evolution from piperidine to azetidine derivatives (Representative data based on J. Med.[5] Chem. 2017 studies).[5]

Compound IDCore RingR-GroupMAGL IC50 (nM)cLogPMetabolic Stability (HLM)
Cmpd A Piperidine4-Cl-Ph4.54.2Low (< 10 min)
Cmpd B Azetidine4-Cl-Ph5.13.1Moderate (25 min)
Cmpd C Azetidine3-CF3-Ph1.23.4High (> 60 min)

Note: Azetidine contraction (Cmpd A to B) lowers cLogP by >1 unit while retaining potency. Further substitution (Cmpd C) optimizes metabolic stability.

Diagram 3: SAR Logic (Tail Switching)

SAR_LogicLeadLead Gen 1:Piperidine Carbamate(High Lipophilicity)StrategyStrategy:Ring Contraction(Piperidine -> Azetidine)Lead->StrategyResult1Effect 1:Lower cLogP(Improved LLE)Strategy->Result1Result2Effect 2:Rigidification(Selectivity)Strategy->Result2FinalOptimized Lead:N-Aryl Azetidine(CNS Penetrant)Result1->FinalResult2->Final

Caption: SAR strategy illustrating the benefits of ring contraction from piperidine to azetidine in MAGL inhibitors.

Case Study: mGluR5 Modulators

N-aryl azetidines act as a privileged scaffold for metabotropic glutamate receptor 5 (mGluR5) modulation.

The Molecular Switch

A fascinating aspect of this scaffold is that subtle changes in the N-aryl substitution pattern can toggle the pharmacology between Positive Allosteric Modulation (PAM) and Negative Allosteric Modulation (NAM).[6]

  • PAM Activity: Often associated with para-substitution (e.g., 4-F-Phenyl) on the N-aryl ring.

  • NAM Activity: Often associated with ortho- or meta-substitution, or bulkier aryl groups that induce a steric clash in the allosteric pocket.

This "switch" allows chemists to explore bidirectional modulation of the receptor using a single core chemotype, streamlining the synthesis of tool compounds for psychiatric research.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. (2017).[5] [Link]

  • Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. ACS Medicinal Chemistry Letters. (2010). [Link]

  • Azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. (2012). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2010). [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science. (2014). [Link]

Technical Guide: pKa Values and Ionization Properties of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the ionization properties of 3-aminoazetidine derivatives. It synthesizes specific physicochemical data with practical experimental methodologies, designed for immediate application in medicinal chemistry and lead optimization.

Executive Summary & Structural Significance

The 3-aminoazetidine scaffold (CAS: 4523-35-1) has emerged as a high-value "spacer" and pharmacophore in modern drug discovery. It offers a rigid,


-rich alternative to flexible linear diamines (e.g., 1,3-diaminopropane) or larger saturated heterocycles (e.g., 3-aminopyrrolidine).

Its value lies in its unique geometric and electronic properties:

  • Rigidity: The 4-membered ring constrains the vector between the two nitrogen atoms, reducing entropic penalties upon binding.

  • Basicity Modulation: The ring strain (~25 kcal/mol) increases the

    
    -character of the ring nitrogen lone pair, subtly modulating basicity compared to 5- and 6-membered analogs.
    
  • Solubility: The high fraction of ionized species at physiological pH (due to two distinct pKa values) significantly enhances aqueous solubility (LogD reduction).

This guide details the ionization constants (pKa), structural determinants of basicity, and validated protocols for their measurement.

Ionization Profile & pKa Data

The Core Scaffold: 3-Aminoazetidine

3-Aminoazetidine is a vicinal diamine equivalent (1,3-relationship) with two distinct ionizable centers:

  • Ring Nitrogen (

    
    ):  Secondary amine, intrinsically more basic.
    
  • Exocyclic Nitrogen (

    
    ):  Primary amine, intrinsically less basic.
    
Ionization Equilibria

The ionization follows a stepwise deprotonation from the diprotonated species (


) to the neutral species (

).
SpeciesStateDominant Protonation SiteEstimated pKaDescription

DiprotonatedBoth

and

-- Exists only at very low pH (< 6.0).

Monoprotonated

(Secondary)

Deprotonation of

. The + charge on

lowers this pKa via inductive effect.

NeutralNone

Deprotonation of

. Lower than parent azetidine (11.3) due to

electronegativity.

Critical Insight: The 1-Boc-3-aminoazetidine derivative (where


 is neutral/protected) exhibits a pKa of 8.29 .[1] This confirms that the intrinsic basicity of the exocyclic amine is ~8.3, but in the unsubstituted diamine, the presence of the proximal cation on the ring reduces this value.
Comparative pKa Table: Derivatives & Analogs

The following table aggregates experimental and high-confidence predicted values to illustrate Structure-Property Relationships (SPR).

CompoundStructure NotepKa (Exp/Pred)Key Insight
Azetidine Parent Ring11.29 (Exp)High basicity; typical secondary amine.
3-Aminoazetidine Diamine Core


Dual ionization window; exists as dication in stomach, monocation in blood.
1-Boc-3-aminoazetidine

Protected
8.29 (Pred)Represents the "intrinsic" basicity of the exocyclic amine.
1-Benzhydryl-3-aminoazetidine

Alkylated


Bulky lipophilic groups slightly lower pKa via solvation hindrance.
3-Azetidinone Ketone analog--Non-basic at C3;

pKa drops to ~5-6 due to inductive withdrawal from C=O.
3-Aminopyrrolidine 5-membered analog8.2 (exo), 10.2 (ring)Very similar profile; Azetidine is slightly more acidic due to ring strain.

Mechanistic Analysis: Factors Influencing Basicity

To rationally design derivatives, one must understand the forces at play.

Ring Strain & Hybridization

In the 4-membered azetidine ring, the internal C-N-C bond angle is compressed (~90°). To relieve strain, the nitrogen atom rehybridizes:

  • Bond Orbitals: Gain higher

    
    -character to accommodate the 90° angle.
    
  • Lone Pair Orbital: Gains higher

    
    -character .
    
  • Effect: Electrons in an

    
    -rich orbital are held closer to the nucleus and are lower in energy, making them less available  for protonation. This explains why azetidine (11.29) is slightly less basic than the unstrained pyrrolidine (11.31) or diethylamine (10.98), despite secondary substitution.
    
Inductive Effects in 3-Substituted Derivatives

The distance between N1 and C3 is short. Substituents at C3 exert a strong inductive pull.

  • Electron Withdrawing Groups (F, OH, OMe): Significantly lower the pKa of the ring nitrogen.

    • Example: 3-fluoroazetidine pKa

      
       8.5 (vs 11.3 for parent).
      
  • Exocyclic Amine: When protonated (

    
    ), it acts as a strong electron-withdrawing group, lowering the ring nitrogen's pKa.
    

IonizationPathway Dication Dication (BH2++) Fully Protonated pH < 6 Monocation Monocation (BH+) Ring N Protonated pH 7.4 (Physiological) Dication->Monocation pKa1 ~ 7.9 (Loss of Exo-H+) Neutral Neutral (B) Uncharged pH > 10.5 Monocation->Neutral pKa2 ~ 9.8 (Loss of Ring-H+)

Figure 1: Stepwise ionization pathway of 3-aminoazetidine. At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at the ring nitrogen).

Experimental Protocols for pKa Determination

For small, hydrophilic, cyclic amines, standard potentiometric titration can be challenging due to hygroscopicity and lack of chromophores. The following protocols are validated for high accuracy.

Method A: Micro-Potentiometric Titration (Gold Standard)

Best for: Accurate determination of macroscopic pKa values when >5 mg of pure material is available.

Reagents:

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (keep under

    
     atmosphere).
    

Protocol:

  • Preparation: Dissolve 3-aminoazetidine dihydrochloride (approx.

    
     M) in 20 mL of 0.15 M KCl solution.
    
  • Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Purge the sample with argon/nitrogen for 5 mins to remove dissolved

      
      .
      
    • Titrate with 0.1 M KOH using a micro-burette (0.5 µL increments).

    • Record pH after stabilization (drift < 0.001 pH/min).

  • Data Analysis: Plot pH vs. Volume of base. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

    • Note: Expect two inflection points. The first equivalence point (neutralization of excess HCl and first proton) may be merged if concentrations are low.

Method B: NMR-pH Titration ( or )

Best for: Determining the specific site of protonation (micro-pKa) and when sample quantity is limited (<1 mg).

Protocol:

  • Sample: Dissolve 1-2 mg of the amine in 600 µL of

    
     (or 90% 
    
    
    
    /10%
    
    
    with water suppression).
  • Buffers: Do not use buffers. Adjust pH using dilute

    
     and 
    
    
    
    .
  • Standard: Add an internal reference (e.g., DSS) that is pH-independent.

  • Acquisition:

    • Measure the chemical shift (

      
      ) of the C3-proton (methine) and C2/C4-protons (methylene).
      
    • Adjust pH in 0.5 unit increments from pH 2 to pH 13.

    • Measure pH inside the NMR tube using a micro-electrode (correct for deuterium isotope effect:

      
      ).
      
  • Analysis:

    • Plot

      
       vs. pH.
      
    • Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

      
      
      
    • The inflection point represents the pKa. The magnitude of the shift (

      
      ) indicates proximity to the ionization center.
      

ExperimentalWorkflow Start Start: Pure 3-Aminoazetidine Salt Choice Select Method Start->Choice Potentiometry Potentiometric Titration (>5mg, Macroscopic pKa) Choice->Potentiometry High Qty NMR NMR Titration (<1mg, Site-Specific Info) Choice->NMR Low Qty / Structural Insight ProcessPot 1. Dissolve in 0.15M KCl 2. Degas (N2) 3. Titrate w/ KOH Potentiometry->ProcessPot ProcessNMR 1. Dissolve in D2O 2. Adjust pH (DCl/NaOD) 3. Track Chemical Shift NMR->ProcessNMR Calc Non-Linear Regression (Hyperquad / Henderson-Hasselbalch) ProcessPot->Calc ProcessNMR->Calc Result Output: pKa1 & pKa2 Calc->Result

Figure 2: Decision matrix and workflow for experimental pKa determination.

Implications for Drug Discovery (ADME)

LogD and Permeability

Because 3-aminoazetidine has two pKa values (~7.9 and ~9.8), its charge state varies dramatically across the physiological range.

  • Stomach (pH 1-2): Dicationic (

    
    ). Highly soluble, negligible permeability.
    
  • Intestine (pH 6.5): Mixture of Dication (

    
    ) and Monocation (
    
    
    
    ). Low permeability.
  • Blood/Tissue (pH 7.4): Predominantly Monocation (

    
    ).
    
  • Implication: To improve passive permeability, the scaffold is often derivatized (e.g., N-acylation of the exocyclic amine) to remove one positive charge, lowering the effective LogD.

Bioisosterism

3-Aminoazetidine is often used as a bioisostere for piperazine .

  • Piperazine: pKa ~9.8 (secondary).

  • 3-Aminoazetidine:[1][2][3][4][5][6][7][8] pKa ~9.8 (ring).

  • Advantage: The azetidine is smaller, lowering Molecular Weight (MW) and potentially improving Ligand Efficiency (LE) while maintaining the basic center required for receptor interactions (e.g., salt bridges in GPCRs).

References

  • Azetidine Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. [Link]

  • 1-Boc-3-aminoazetidine Data: LookChem. 1-Boc-3-(amino)azetidine Physicochemical Properties.[1][3] [Link]

  • Synthesis and Bioisosterism: Han, M., et al. (2014).[9] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 999–1004.[8] [Link]

  • General pKa Tables: Williams, R. (2022). pKa Data Compiled by R. Williams.[10] Organic Chemistry Data.[11][Link]

Sources

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Azetidine-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine-3-amines and the Imperative for Accelerated Synthesis

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery.[1] Its unique conformational constraints and ability to serve as a versatile scaffold for three-dimensional diversification have led to its incorporation into a multitude of biologically active molecules. Specifically, the azetidine-3-amine core represents a critical building block, offering a key vector for the introduction of a wide array of substituents to modulate pharmacological properties. The development of efficient and rapid methods for the functionalization of this scaffold is therefore of paramount importance to medicinal chemists.

Conventional synthetic methods often require prolonged reaction times and harsh conditions, which can be detrimental to the integrity of the strained azetidine ring and incompatible with complex molecular architectures. Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful alternative that dramatically reduces reaction times, often improves yields, and enhances product purity.[2][3][4] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid temperature elevation and often accessing reaction pathways that are inefficient under conventional heating.[2][3]

These application notes provide detailed, field-proven protocols for the microwave-assisted functionalization of azetidine-3-amine scaffolds, focusing on key transformations such as N-arylation, N-acylation, and multicomponent reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific targets.

Core Principles of Microwave-Assisted Synthesis with Azetidine Scaffolds

The application of microwave energy to reactions involving azetidine-3-amine requires a nuanced understanding of several factors to ensure successful and reproducible outcomes.

  • Solvent Choice: The selection of a solvent with a high dielectric constant and tangent delta is crucial for efficient microwave absorption and rapid heating. Polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols are excellent choices. For reactions where these solvents are not suitable, the use of a co-solvent with strong microwave absorption can be beneficial.

  • Temperature and Pressure Monitoring: Dedicated laboratory microwave reactors are essential for safety and reproducibility. These instruments allow for precise control and monitoring of temperature and pressure within the sealed reaction vessel.[5] It is critical to operate within the pressure and temperature limits of the reaction vial and the microwave system.

  • Catalyst and Reagent Stability: While microwave irradiation accelerates reactions, it can also accelerate the decomposition of thermally labile reagents or catalysts. It is important to consider the thermal stability of all components in the reaction mixture and to optimize the reaction time and temperature to maximize product formation while minimizing degradation.

  • Safety Considerations: Reactions conducted in sealed vessels under microwave irradiation can generate significant pressure. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated fume hood. It is imperative to use microwave reactors designed for chemical synthesis, as domestic microwave ovens lack the necessary safety features.[5]

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for performing a microwave-assisted synthesis with an azetidine-3-amine derivative.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: Azetidine-3-amine derivative, Coupling partner, Catalyst, Base solvent Add Solvent reagents->solvent vial Combine in Microwave Vial with Stir Bar solvent->vial seal Seal Vial vial->seal program Set Microwave Parameters: Temperature, Time, Power seal->program irradiate Irradiate in Microwave Reactor program->irradiate cool Cool to Room Temperature irradiate->cool open Open Vial cool->open filter Filter (if necessary) open->filter extract Aqueous Work-up/ Extraction filter->extract purify Purify (e.g., Chromatography) extract->purify

Caption: Generalized workflow for microwave-assisted synthesis.

Application Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation of tert-Butyl 3-aminoazetidine-1-carboxylate

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides.[6] Microwave irradiation significantly accelerates this palladium-catalyzed reaction, often reducing reaction times from hours to minutes.[7]

Rationale: This protocol details the coupling of a protected azetidine-3-amine with an aryl bromide. The tert-butoxycarbonyl (Boc) protecting group is commonly used for the azetidine nitrogen to prevent self-coupling and other side reactions. A biarylphosphine ligand, such as RuPhos, is employed to facilitate the catalytic cycle.

Experimental Protocol:

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq.)

  • Aryl bromide (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • RuPhos (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial (2-5 mL) with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate, the aryl bromide, and sodium tert-butoxide.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and RuPhos in anhydrous 1,4-dioxane.

  • Add the appropriate volume of the catalyst stock solution to the reaction vial.

  • Add additional anhydrous 1,4-dioxane to the reaction vial to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 20-40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with the addition of water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Microwave vs. Conventional Heating

EntryMethodTemperature (°C)TimeYield (%)
1Microwave12030 min85
2Conventional10018 h72

Data is representative and adapted from similar Buchwald-Hartwig aminations of heterocyclic amines.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed N-arylation.

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (R'R''NH) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination base -BH⁺X⁻ Ar-NR'R''->Pd(0)L2 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol 2: Rapid Microwave-Assisted N-Acylation

The formation of amides via N-acylation is a fundamental transformation in organic synthesis. Microwave irradiation can significantly accelerate this process, particularly for less reactive amines or acylating agents.

Rationale: This protocol describes the acylation of a Boc-protected azetidine-3-amine with an acyl chloride. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competitive reactions with the acylating agent.

Experimental Protocol:

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq.)

  • Acyl chloride (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Microwave reaction vial (2-5 mL) with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 2-5 mL microwave reaction vial containing a magnetic stir bar, dissolve tert-butyl 3-aminoazetidine-1-carboxylate in anhydrous DCM.

  • Add DIPEA to the solution.

  • Add the acyl chloride dropwise to the stirred solution at room temperature.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 5-10 minutes.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Data Presentation: Microwave vs. Conventional Acylation

EntryMethodTemperature (°C)TimeYield (%)
1Microwave8010 min95
2Conventional254 h88

Data is representative and based on similar acylation reactions.[8]

Application Protocol 3: Microwave-Promoted Multicomponent Reaction (MCR) for the Synthesis of Highly Substituted Azetidines

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy.[9] Microwave assistance can be particularly effective in promoting these reactions, often leading to cleaner products in shorter times.[9]

Rationale: This protocol is an adaptation of a catalyst-free, three-component coupling for the synthesis of amidinomaleimides, which can be applied to the azetidine-3-amine scaffold. This reaction showcases the ability to rapidly generate molecular complexity from simple starting materials.

Experimental Protocol:

Materials:

  • Azetidine-3-amine hydrochloride (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Azidomaleimide (1.0 eq.)

  • Methanol/Ethyl Acetate (4:1 v/v)

  • Microwave reaction vial (2-5 mL) with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 2-5 mL microwave reaction vial, add azetidine-3-amine hydrochloride, the aldehyde, and the azidomaleimide.

  • Add the methanol/ethyl acetate solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 60 °C for 30 minutes.

  • After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify by column chromatography.

Data Presentation: Comparison of MCR Conditions

EntryMethodTemperature (°C)TimeYield (%)
1Microwave6030 min81
2Conventional4018 h79

Data adapted from a similar catalyst-free three-component reaction.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient functionalization of azetidine-3-amine scaffolds. The protocols detailed herein demonstrate significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods. By understanding the fundamental principles of microwave chemistry and leveraging dedicated instrumentation, researchers in drug discovery and development can accelerate the synthesis of novel azetidine-containing compounds, thereby expediting the exploration of chemical space and the identification of new therapeutic candidates. The continued development of novel microwave-promoted transformations will undoubtedly further enhance the utility of the azetidine-3-amine scaffold in medicinal chemistry.

References

Sources

Application Note: Buchwald-Hartwig Amination of Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Azetidines (4-membered nitrogen heterocycles) represent a high-value pharmacophore in modern drug discovery.[1][2] Their inherent ring strain (~26 kcal/mol) offers unique metabolic stability and vector positioning compared to pyrrolidines or piperidines. However, this same strain renders them susceptible to ring-opening polymerization (ROP) or hydrolysis under the harsh conditions typically associated with Nucleophilic Aromatic Substitution (SNAr).

The Solution: Palladium-catalyzed Buchwald-Hartwig (B-H) amination provides a mild, chemoselective alternative to SNAr. By utilizing specific bulky phosphine ligands and precatalyst architectures, researchers can effect N-arylation of azetidines with high fidelity, preserving ring integrity.

Scope of this Guide: This protocol details the N-arylation of azetidines using 3rd and 4th Generation Palladium Precatalysts. It addresses the specific compatibility of the azetidine ring with base selection, temperature, and ligand sterics.

Part 2: Mechanistic Analysis & Ligand Selection[1]

The Stability Paradox

The primary failure mode in azetidine coupling is not the catalytic cycle itself, but the off-cycle background reactions .

  • Lewis Basicity: Azetidines are strong Lewis bases. They can coordinate tightly to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

  • Ring Opening: Strong nucleophiles or high temperatures (>100°C) in the presence of Lewis acids can trigger strain-release ring opening, leading to linear amine byproducts (homoallylamines or γ-functionalized amines).

Ligand Engineering: The "RuPhos" Advantage

For secondary cyclic amines like azetidine, RuPhos (and to a lesser extent BrettPhos ) is the gold standard.

  • Mechanism: The bulky biaryl backbone facilitates the reductive elimination step, which is often rate-limiting for electron-rich secondary amines.

  • Protection: The ligand bulk prevents the formation of stable bis-amine Pd complexes, keeping the metal active.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific "Checkpoints" for azetidine survival.

BHA_Azetidine_Cycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Azetidine Binding) OxAdd->AmineBind Azetidine Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base (NaOtBu/Cs2CO3) Poison Catalyst Poisoning (Bis-Azetidine Complex) AmineBind->Poison Low Steric Ligand RingOpen Ring Opening (Thermal/Acidic Failure) AmineBind->RingOpen T > 110°C or Lewis Acid RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Species RedElim->Pd0 Product Release

Figure 1: Catalytic cycle emphasizing critical failure points for azetidine substrates. Note that ligand bulk (L) is required to prevent the "Catalyst Poisoning" pathway.

Part 3: Optimized Protocols

Protocol A: Standard N-Arylation (High Throughput/Robust)

Best for: Electron-neutral to electron-poor aryl halides, stable azetidines.

Reagents:

  • Pd Source: RuPhos Pd G3 (or G4) Precatalyst (Sigma-Aldrich/Merck).

  • Ligand: RuPhos (1:1 ratio with Pd if using G3, or added as 10-20% excess if mixing separate components).

  • Base: Sodium tert-butoxide (NaOtBu).[3]

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active N2 flow, charge a reaction vial equipped with a stir bar.

  • Solids: Add RuPhos Pd G3 (1.0 - 2.0 mol%) and NaOtBu (1.2 - 1.5 equiv).

    • Note: If the aryl halide is a solid, add it here (1.0 equiv).

  • Liquids: Add anhydrous Toluene (0.2 – 0.5 M concentration relative to halide).

  • Amine Addition: Add the Azetidine (1.1 - 1.2 equiv).

    • Critical: If the azetidine is a hydrochloride salt, increase base to 2.5 equiv.

  • Reaction: Seal the vial. Heat to 80°C for 2–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion < 50% after 2 hours, raise temp to 100°C, but do not exceed 110°C to prevent ring degradation.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite/Silica plug to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive/Challenging Substrates

Best for: Substrates with esters, ketones, or base-labile protecting groups; highly strained azetidine bicycles.

Modifications:

  • Base: Switch to Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Tribasic Potassium Phosphate).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (requires higher temp, but milder base).

  • Catalyst: BrettPhos Pd G3 may be screened if RuPhos fails, particularly for extremely hindered coupling partners.

Procedure:

  • Charge RuPhos Pd G3 (2–4 mol%) and Cs₂CO₃ (2.0 equiv).

  • Add 1,4-Dioxane (degassed).

  • Add Aryl Halide and Azetidine.[4][5]

  • Heat to 90–100°C . (Carbonate bases are weaker and generally require higher temperatures/longer times than alkoxides).

Part 4: Data Summary & Decision Matrix

Table 1: Ligand & Base Performance Matrix

Substrate ClassRecommended SystemBaseTempTypical Yield
Aryl Bromide (Simple) RuPhos Pd G3NaOtBu60-80°C85-98%
Aryl Chloride (Deactivated) RuPhos Pd G3NaOtBu80-100°C70-90%
Base-Sensitive (Esters) RuPhos Pd G3Cs₂CO₃90-100°C60-85%
Heteroaryl Halides BrettPhos Pd G3K₃PO₄100°C55-80%
Azetidine HCl Salts RuPhos Pd G3NaOtBu (xs)80°C80-95%
Decision Tree for Optimization

Use the following logic flow to select your initial conditions.

Optimization_Tree Start Start: Azetidine Coupling BaseSens Base Sensitive Groups? (Esters, Nitriles) Start->BaseSens NoSens No BaseSens->NoSens Robust YesSens Yes BaseSens->YesSens Labile CondA Protocol A: RuPhos Pd G3 NaOtBu, Toluene, 80°C NoSens->CondA CheckYield Check Yield CondA->CheckYield CondB Protocol B: RuPhos Pd G3 Cs2CO3, Dioxane, 100°C YesSens->CondB CondB->CheckYield Success Yield > 70% Proceed CheckYield->Success Fail Low Yield / No Rxn CheckYield->Fail SwitchLig Switch to BrettPhos or XPhos Fail->SwitchLig Steric Issue?

Figure 2: Logical decision tree for selecting initial reaction conditions.

Part 5: Self-Validating Troubleshooting (E-E-A-T)

To ensure Scientific Integrity , verify your reaction using these checkpoints. This prevents "blind" optimization.

  • The "Black Precipitate" Test (Catalyst Death):

    • Observation: Reaction mixture turns black and mirrors on the glass within 10 minutes.

    • Cause: Rapid catalyst decomposition (Pd black formation). This often happens if the azetidine acts as a ligand, displacing the phosphine.

    • Fix: Switch to a precatalyst (Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst guarantees the ligand is bound before the reaction starts.

  • The "Linear Amine" Check (Ring Opening):

    • Observation: LCMS shows correct Mass (M+H), but retention time is slightly different, or NMR shows loss of characteristic azetidine multiplets (usually

      
       3.5–4.5 ppm).
      
    • Cause: Ring opening to form the isomeric allylamine or imine.

    • Fix: Lower temperature by 20°C. Switch from NaOtBu to Cs₂CO₃. Ensure the reaction is strictly anhydrous (water can hydrolyze the ring at high temps).

  • Incomplete Conversion with Azetidine Salts:

    • Observation: Starting material remains; free azetidine is not detected.

    • Cause: Azetidine HCl salts are very stable. Weak bases (Carbonates) may not deprotonate the salt efficiently in non-polar solvents.

    • Fix: If using Azetidine[1][5][6][7][8][9]·HCl, you must use NaOtBu (at least 2.2 equiv) or pre-freebase the amine before adding to the reaction.

Part 6: References

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Maiti, S. et al. (2015). [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling. Organic Letters (2022). [Link][10]

  • Buchwald-Hartwig Amination: User Guide and Parametric Analysis. WuXi AppTec Chemical Insights. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. ResearchGate (2020). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-Phenylazetidin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing amide coupling reactions involving 1-Phenylazetidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity in their syntheses. Here, we will explore common issues and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.

Introduction: The Challenge of Coupling 1-Phenylazetidin-3-amine

1-Phenylazetidin-3-amine is a valuable building block in medicinal chemistry due to the desirable physicochemical properties the azetidine motif imparts to drug candidates.[1] However, its secondary amine nature, combined with the steric hindrance of the phenyl group and the conformational constraints of the four-membered ring, can make amide bond formation challenging.[2] Low yields, side reactions, and purification difficulties are common hurdles. This guide will provide actionable solutions to these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with 1-Phenylazetidin-3-amine is resulting in very low yields. What are the most likely causes and how can I address them?

A1: Low yields in these coupling reactions often stem from several factors, including suboptimal activation of the carboxylic acid, steric hindrance, and inappropriate reaction conditions.

  • Insufficient Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3] If this activation is inefficient, the reaction will be sluggish and yields will be low.

    • Troubleshooting:

      • Choice of Coupling Reagent: For sterically hindered amines like 1-Phenylazetidin-3-amine, standard carbodiimide reagents like DCC or EDC alone may not be sufficient.[4][5] Consider using more potent uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.[3][6] These reagents are known to be highly efficient and can overcome the challenges posed by difficult couplings.[7]

      • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can significantly improve yields and reduce side reactions like racemization.[8] HOAt-based reagents are often superior for challenging couplings.[7]

      • Pre-activation: Instead of adding all reagents at once, pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the 1-Phenylazetidin-3-amine can improve the reaction outcome.[9]

  • Steric Hindrance: The bulky phenyl group on the azetidine nitrogen can sterically hinder the approach of the activated carboxylic acid.

    • Troubleshooting:

      • Reaction Time and Temperature: Increasing the reaction time (e.g., from a few hours to overnight) or moderately increasing the temperature can help overcome the steric barrier.[9] However, be cautious with temperature increases as this can also promote side reactions.

      • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solvate the reactants and intermediates effectively.[10]

  • Sub-optimal Stoichiometry and Base:

    • Troubleshooting:

      • Reagent Equivalents: Ensure you are using an appropriate stoichiometry. Typically, a slight excess of the carboxylic acid and coupling reagent (1.1-1.5 equivalents) relative to the amine is used.

      • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial for the reaction.[6] The amount of base used is also important; typically 2-3 equivalents are sufficient.

Q2: I am observing significant side product formation in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?

A2: Side product formation is a common issue, often arising from the reactivity of the coupling reagents or the amine itself. Key side products to consider are N-acylurea, guanidinylation products, and products of ring-opening or rearrangement of the azetidine.

  • N-acylurea Formation: This is a common side product when using carbodiimide coupling reagents like DCC or EDC. It arises from the rearrangement of the O-acylisourea intermediate.

    • Minimization Strategy: The addition of HOBt or HOAt effectively suppresses N-acylurea formation by trapping the O-acylisourea intermediate to form a more stable active ester.

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, which consumes the amine and reduces the yield of the desired amide.[7]

    • Minimization Strategy:

      • Order of Addition: Add the coupling reagent to the carboxylic acid and base first to allow for pre-activation before introducing the 1-Phenylazetidin-3-amine. This minimizes the time the free amine is in the presence of the active coupling reagent.

      • Use Phosphonium Reagents: Phosphonium-based reagents like PyBOP do not have this side reaction and can be a better choice if guanidinylation is a significant problem.[4][7]

  • Azetidine Ring Instability: Under certain conditions, the strained four-membered azetidine ring can be susceptible to ring-opening or rearrangement.[11]

    • Minimization Strategy:

      • Mild Reaction Conditions: Avoid harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, which could promote ring instability.

      • Careful Reagent Selection: Choose coupling reagents and conditions that are known to be mild and compatible with sensitive functional groups.

Q3: My purification process is challenging, and I am struggling to isolate a pure product. What are some effective purification strategies for these types of compounds?

A3: Purification can be complicated by the presence of unreacted starting materials, coupling reagent byproducts, and other side products. A systematic approach to purification is key.

  • Work-up Procedure: A proper aqueous work-up is the first line of defense.

    • Acid Wash: Washing the organic layer with a dilute acid (e.g., 1N HCl) will remove unreacted amine and basic byproducts.

    • Base Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted carboxylic acid and acidic byproducts.

    • Brine Wash: A final wash with brine will help to remove any remaining water from the organic layer.

  • Chromatography: Column chromatography is often necessary to achieve high purity.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a more polar solvent (e.g., methanol or isopropanol) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to prevent tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.[12]

Q4: Are there any specific handling or stability considerations for 1-Phenylazetidin-3-amine that I should be aware of?

A4: Yes, proper handling and storage are important for maintaining the integrity of 1-Phenylazetidin-3-amine.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.

  • Handling: As with most amines, it is advisable to handle it in a well-ventilated area or a fume hood. It can be sensitive to air and moisture, so minimizing its exposure to the atmosphere is recommended. Using an inert atmosphere (e.g., nitrogen or argon) for reactions is good practice, especially for small-scale reactions or when high purity is critical.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of a carboxylic acid to 1-Phenylazetidin-3-amine.

Materials:

  • Carboxylic acid

  • 1-Phenylazetidin-3-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.

  • Add DIPEA (2.5 eq) to the mixture and stir for another 5 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate vial, dissolve 1-Phenylazetidin-3-amine (1.0 eq) in a small amount of anhydrous DMF.

  • Add the solution of 1-Phenylazetidin-3-amine to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform an aqueous work-up as described in the purification section (Q3).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Alternative Coupling using EDC/HOBt

This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times for sterically hindered substrates.

Materials:

  • Carboxylic acid

  • 1-Phenylazetidin-3-amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DCM (Dichloromethane) or DMF

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.2 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 1-Phenylazetidin-3-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 4-24 hours to reach completion.

  • Upon completion, proceed with the work-up and purification as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Challenging Amide Bond Formations
Coupling ReagentClassTypical AdditiveKey AdvantagesPotential Drawbacks
HATU Uronium SaltNone neededHigh reactivity, low racemization, good for hindered amines.[3][7]Higher cost, potential for guanidinylation.[7]
HBTU Uronium SaltNone neededGood reactivity, widely used.[3]Can cause guanidinylation.[7]
PyBOP Phosphonium SaltNone neededHigh reactivity, no guanidinylation, byproducts are water-soluble.[4][7]Can be less reactive than HATU for very difficult couplings.
EDC CarbodiimideHOBt or HOAtWater-soluble byproducts, cost-effective.[13]Can lead to N-acylurea formation without an additive.
DCC CarbodiimideHOBt or HOAtInexpensive and effective.[13]Byproduct (DCU) is often insoluble and can be difficult to remove completely.[5]

Visualizations

Diagram 1: General Amide Coupling Workflow

AmideCouplingWorkflow General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent AddReagents Add Coupling Reagent & Base Start->AddReagents Preactivate Pre-activation (Optional but Recommended) AddReagents->Preactivate AddAmine Add 1-Phenylazetidin-3-amine Preactivate->AddAmine React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAmine->React Quench Quench Reaction (e.g., with water) React->Quench Extract Aqueous Work-up (Acid/Base Washes) Quench->Extract Purify Purify by Chromatography or Crystallization Extract->Purify End Pure Amide Product Purify->End

Caption: A generalized workflow for amide coupling reactions involving 1-Phenylazetidin-3-amine.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Troubleshooting Low Yield Start Low Yield Observed CheckActivation Is Carboxylic Acid Activation Sufficient? Start->CheckActivation CheckSterics Is Steric Hindrance the Issue? CheckActivation->CheckSterics Yes ActivationSolution Switch to a more potent coupling reagent (HATU, PyBOP). Add HOBt/HOAt if using a carbodiimide. CheckActivation->ActivationSolution No CheckConditions Are Reaction Conditions Optimal? CheckSterics->CheckConditions No StericsSolution Increase reaction time. Consider a moderate temperature increase. CheckSterics->StericsSolution Yes CheckConditions->Start Yes, re-evaluate ConditionsSolution Optimize stoichiometry (slight excess of acid/coupling reagent). Ensure an appropriate non-nucleophilic base is used (DIPEA). CheckConditions->ConditionsSolution No

Sources

Optimizing recrystallization solvents for 1-phenylazetidin-3-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-phenylazetidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this valuable synthetic intermediate. Here, we move beyond basic protocols to explain the why behind the how, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

Introduction: The Challenge of Crystallizing 1-Phenylazetidin-3-amine

1-Phenylazetidin-3-amine possesses a combination of structural features that can make its purification by recrystallization non-trivial. The molecule contains a polar primary amine and an azetidine ring, which can engage in hydrogen bonding, alongside a non-polar phenyl group. This dual polarity means that its solubility behavior is not always straightforward. Furthermore, amines as a class are often prone to "oiling out" or crystallizing poorly.[1][2] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Question: I've dissolved my crude 1-phenylazetidin-3-amine in a hot solvent, but upon cooling, it separated as an oil, not crystals. What should I do?

Answer: This phenomenon, known as "oiling out," is common for amines and occurs when the compound comes out of solution at a temperature above its melting point.[3] An oil is essentially a liquid micro-phase of the impure compound, which rarely solidifies into a pure crystalline lattice.

Immediate Corrective Actions:

  • Re-heat the Solution: Add a small amount more solvent and re-heat the mixture until the oil fully redissolves, creating a homogeneous solution.

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, perhaps insulated with a cloth or paper towels. Slow cooling encourages the ordered arrangement of molecules into a crystal lattice.

  • Induce Crystallization at Room Temperature: Before further cooling, try to induce crystal formation by scratching the inside of the flask just below the solvent line with a glass rod.[4][5] The microscopic glass fragments serve as nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal."[4][5]

  • Lower the Saturation Point: If oiling out persists, your solution is likely too concentrated. Add more solvent (10-20% more volume) and repeat the heating and slow cooling process.[4]

Question: I'm not getting any crystals to form, even after cooling the solution in an ice bath for an extended period.

Answer: This typically indicates one of two scenarios: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.

Solutions:

  • Address Potential Supersaturation: First, try the nucleation techniques mentioned above (scratching or seeding).[6] These methods are often sufficient to overcome the energy barrier to crystallization.

  • Increase Concentration: If nucleation fails, you likely used too much solvent.[6] Gently heat the solution and evaporate some of the solvent in a fume hood to increase the solute concentration. Be careful not to evaporate too much. A good rule of thumb is to reduce the volume by 10-15% and then attempt the slow cooling process again.

  • Introduce an Anti-Solvent: If you are using a relatively polar solvent (like ethanol or isopropanol), you can try slowly adding a non-polar "anti-solvent" (like hexanes or toluene) in which your compound is insoluble.[4] Add the anti-solvent dropwise to the room-temperature solution until you see persistent cloudiness (turbidity). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Question: My final product has a low yield. What are the most likely causes?

Answer: Low recovery is a common issue in recrystallization. In any recrystallization, some product loss is inevitable as the compound retains some solubility even in the cold solvent.[6] However, significant losses can be minimized.

Common Causes & Preventative Measures:

  • Excessive Solvent Use: This is the most frequent cause. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.[6]

  • Premature Crystallization: If crystals form too early during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and add a small excess of hot solvent before filtering.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Washing with the Wrong Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[6] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

Frequently Asked Questions (FAQs)

Question: What are the ideal properties of a recrystallization solvent for 1-phenylazetidin-3-amine?

Answer: The perfect solvent is one that meets several key criteria based on the principle of differential solubility.[7][8]

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the same solvent when it is cold (e.g., in an ice bath).

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or remain highly soluble in the cold solvent (so they stay in the liquid phase, or mother liquor).[7]

  • Chemical Inertness: The solvent must not react with 1-phenylazetidin-3-amine.[8]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-120 °C) so it can be easily removed from the final crystals by evaporation.[3][7]

Question: Which specific solvents are good starting points for this compound?

Answer: Given the mixed polarity of 1-phenylazetidin-3-amine, a range of solvents should be screened. A systematic approach is best.

Table 1: Recommended Solvents for Screening
Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Ethanol, IsopropanolThe -OH group mimics the polarity of the amine, while the alkyl chain interacts with the phenyl ring. Often a good starting point.[3]
Esters Ethyl Acetate (EtOAc)Medium polarity solvent. May provide the ideal solubility differential. Often used for azetidine derivatives.[9]
Aromatic TolueneThe aromatic ring will readily dissolve the phenyl group. May be too non-polar, but useful in a mixed-solvent system.
Ethers Diethyl Ether, MTBEGenerally too non-polar to be a primary solvent but can be excellent as an "anti-solvent" with a more polar primary solvent.
Hydrocarbons Hexanes, HeptaneVery non-polar. The compound will likely be insoluble even when hot. Primarily used as anti-solvents.[3][7]
Ketones AcetoneA polar aprotic solvent that can be effective, but its low boiling point can make it tricky to work with.[3]

Question: My compound is an amine. Should I consider forming a salt to aid purification?

Answer: Absolutely. This is an excellent and often underutilized strategy for purifying basic compounds like amines.[1][2][10] Amines can be protonated with an acid to form ammonium salts. These salts often have very different solubility profiles and are typically highly crystalline.

Workflow for Salt Formation & Recrystallization:

  • Dissolve the crude freebase (your 1-phenylazetidin-3-amine) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of an acid, such as HCl in diethyl ether or acetic acid.[10]

  • The corresponding salt (e.g., 1-phenylazetidin-3-amine hydrochloride) will often precipitate out of the solution.

  • Collect this crude salt by filtration.

  • Perform a recrystallization on the salt using a more polar solvent system (e.g., ethanol/water or isopropanol).

  • If the freebase is required for the next step, the purified salt can be redissolved in water and neutralized with a base (like NaOH or NaHCO₃) to regenerate the pure amine, which can then be extracted.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude material into several small test tubes.

  • To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of crystalline solid from a minimal amount of solvent.

Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude 1-phenylazetidin-3-amine in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a stir bar and a small amount of the chosen solvent (enough to create a slurry).

  • Heat the flask on a hot plate with stirring. Add the solvent in small portions, bringing the solution back to a boil after each addition.[5]

  • Continue adding solvent until the solid is completely dissolved. Note the volume used.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a minimal amount of ice-cold solvent.

  • Allow the crystals to air-dry on the filter paper or in a desiccator.

Visual Workflow Guides

The following diagrams illustrate key decision-making processes in optimizing your recrystallization.

SolventSelection start Start: Crude 1-Phenylazetidin-3-amine screen Perform Small-Scale Solvent Screen (Protocol 1) start->screen decision Good Solvent Found? (Soluble Hot, Insoluble Cold) screen->decision single_solvent Proceed with Single Solvent Recrystallization (Protocol 2) decision->single_solvent  Yes mixed_solvent Design a Mixed Solvent System decision->mixed_solvent  No salt Consider Salt Formation for Purification decision->salt  Persistent  Oiling end Pure Crystalline Product single_solvent->end mixed_solvent->single_solvent salt->single_solvent

Caption: A decision workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting center Recrystallization Issue oil Compound 'Oiled Out' center->oil no_xtal No Crystals Form center->no_xtal low_yield Low Yield center->low_yield sol_oil_1 Cooling Too Fast oil->sol_oil_1 sol_oil_2 Solution Too Concentrated oil->sol_oil_2 sol_no_xtal_1 Too Much Solvent Used no_xtal->sol_no_xtal_1 sol_no_xtal_2 Supersaturated Solution no_xtal->sol_no_xtal_2 sol_low_yield_1 Too Much Solvent Used low_yield->sol_low_yield_1 sol_low_yield_2 Washing with Warm Solvent low_yield->sol_low_yield_2 sol_oil_3 Use Slower Cooling / Add More Solvent sol_oil_2->sol_oil_3 sol_no_xtal_3 Evaporate Solvent / Scratch or Seed sol_no_xtal_2->sol_no_xtal_3 sol_low_yield_3 Use Minimum Hot Solvent / Wash with Ice-Cold Solvent sol_low_yield_2->sol_low_yield_3

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Guide for Chemists. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Foley, J. J., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR characteristic shifts of 1-Phenylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic 1H NMR profile of 1-Phenylazetidin-3-amine dihydrochloride , a rigid, nitrogen-rich building block increasingly used in medicinal chemistry as a proline mimetic and linker.

This document compares the Dihydrochloride Salt (Product) against its Free Base (Alternative) form. This comparison is critical because the protonation state drastically alters the chemical shifts, solubility, and stability profile, often leading to misinterpretation of analytical data during synthesis.[1]

Part 1: Structural Analysis & Theoretical Framework

The molecule consists of a four-membered azetidine ring substituted at the


 position with a phenyl group and at the 

position with a primary amine.
  • Rigid Geometry: The azetidine ring exists in a puckered conformation to relieve torsional strain.

  • Electronic Push-Pull:

    • Free Base: The

      
       nitrogen donates electron density into the phenyl ring (resonance), shielding the ortho/para aromatic protons.[1]
      
    • Dihydrochloride Salt: Both the exocyclic amine (

      
      ) and the ring nitrogen (
      
      
      
      ) are protonated.[1] Protonation at
      
      
      kills the resonance donation into the phenyl ring, causing a significant downfield shift (deshielding) of the aromatic protons compared to the free base.[1]
Structure & Numbering Scheme

G cluster_legend Key Functional Zones N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 N_Exo NH3+ C3->N_Exo Exocyclic C4->N1 Ph Ph Ph->N1 Aryl-N Desc N1: Anilinic Nitrogen (Protonated in 2HCl) C3: Methine Core Ph: Phenyl Ring (Deshielded)

Figure 1: Connectivity and functional zones of 1-Phenylazetidin-3-amine dihydrochloride.[2][3][4] The protonation at N1 and the exocyclic amine drives the chemical shift logic.

Part 2: Comparative Analysis (Product vs. Alternatives)

Comparison 1: Dihydrochloride Salt vs. Free Base

The most common analytical error is comparing the salt spectrum to literature values of the free base.

FeatureProduct: Dihydrochloride Salt (2HCl) Alternative: Free Base Implication
Solvent System DMSO-d6 or D2O CDCl3 Salt is insoluble in chloroform.
Aromatic Shifts 7.30 – 7.60 ppm (Deshielded)6.60 – 7.25 ppm (Shielded)Salt formation removes electron donation; ortho protons shift downfield by ~0.5 ppm.[1]
Ring Protons (

)
4.40 – 4.80 ppm 3.50 – 4.00 ppm Positive charge on

strongly deshields adjacent methylene protons.[1]
Exchangeable Protons Visible in DMSO (Broad singlets)Broad/Invisible2HCl shows distinct

and

peaks in dry DMSO.
Comparison 2: Solvent Selection (DMSO-d6 vs. D2O)

Choosing the right solvent is an "alternative" workflow decision that dictates spectral resolution.

  • Method A: DMSO-d6 (Recommended for Structure Confirmation)

    • Pros: Preserves exchangeable proton signals (

      
       and 
      
      
      
      ). Allows verification of the salt stoichiometry (integration of NH protons).[1]
    • Cons: Residual water peak (3.33 ppm) can overlap with ring signals if the sample is wet.[1] Viscosity broadens peaks slightly.

  • Method B: D2O (Recommended for Purity Assay) [1]

    • Pros: Sharpest lines; eliminates all NH couplings, simplifying the aliphatic region to clear multiplets.[1]

    • Cons: All NH signals disappear (H-D exchange).[1] Cannot verify salt formation directly via proton integration.

Part 3: Characteristic 1H NMR Shifts (Experimental Guide)

Compound: 1-Phenylazetidin-3-amine dihydrochloride Solvent: DMSO-d6 (Reference: 2.50 ppm) Frequency: 400 MHz

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Exocyclic Amine 8.60 – 8.90 Broad Singlet3H

(Aliphatic ammonium).
Aromatic (Meta) 7.45 – 7.55 Triplet / Multiplet2HPhenyl ring protons.[1]
Aromatic (Ortho/Para) 7.30 – 7.45 Multiplet3HOverlapping aromatic signals; downfield due to

inductive effect.[1]
Ring

5.00 – 6.50 Very Broad1HAnilinium proton. Often invisible or extremely broad due to rapid exchange.
Ring

4.50 – 4.75 Multiplet4HMethylene protons adjacent to the quaternary nitrogen. Deshielded.
Ring

4.15 – 4.35 Quintet / Multiplet1HMethine proton. Shielded relative to

but deshielded by

.

> Note: In D2O, the signals at 8.60+ and 5.00+ will vanish. The HDO peak will appear approx. 4.79 ppm, potentially obscuring the Ring H2/H4 signal.[1] Recommendation: Use DMSO-d6 for initial characterization.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and avoid "phantom" peaks from hydrolysis or aggregation:

  • Sample Preparation (DMSO-d6):

    • Weigh 5–10 mg of the dihydrochloride salt into a clean vial.

    • Add 0.6 mL of high-quality DMSO-d6 (stored over molecular sieves to minimize water content).

    • Crucial Step: Vortex for 30 seconds. Salts often form micro-suspensions that look clear but yield poor signal-to-noise ratios. Ensure full dissolution.

    • Transfer to the NMR tube immediately.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5 seconds . The quaternary ammonium protons and aromatic protons have different T1 relaxation times; a short D1 will skew integration values (e.g., aromatic region appearing under-integrated).[1]

    • Scans: Minimum 16 scans (64 recommended for clean baselines).[1]

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correction must be manual, specifically for the broad ammonium region.[1]

    • Baseline correction is critical in the 4.0–9.0 ppm region to integrate the broad NH peaks accurately.

Part 5: Decision Logic for Analysis

Use this workflow to determine the optimal analytical path for your sample.

DecisionTree Start Sample: 1-Phenylazetidin-3-amine 2HCl Goal What is the Analytical Goal? Start->Goal StructConf Full Structure Confirmation Goal->StructConf Unknown Batch Purity Routine Purity Check Goal->Purity Known Process DMSO Use DMSO-d6 (Visualizes NH protons) StructConf->DMSO D2O Use D2O (Sharpens CH signals) Purity->D2O Check1 Check: Is NH3+ visible @ ~8.7ppm? DMSO->Check1 Check2 Check: Are H2/H4 resolved from HDO? D2O->Check2 Valid Salt Valid Salt Check1->Valid Salt Yes Free Base/Degraded Free Base/Degraded Check1->Free Base/Degraded No

Figure 2: Analytical decision matrix for solvent selection based on experimental goals.

References

  • PubChem Compound Summary. (2025). N-phenylazetidin-3-amine dihydrochloride (CID 129319986).[5] National Center for Biotechnology Information. [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] Journal of Organic Chemistry.[6][7] [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison/ACS Division of Organic Chemistry. [Link][1]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Primary Amine Peaks in Azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidine Salts and Their Characterization

Azetidine rings are crucial structural motifs in a wide array of biologically active compounds and pharmaceuticals. Their constrained four-membered ring structure often imparts unique conformational properties and metabolic stability. When these molecules incorporate a primary amine, and are subsequently formulated as salts, precise characterization of this functional group becomes paramount for quality control, stability studies, and understanding drug-receptor interactions. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for this purpose, providing a molecular fingerprint that can confirm the presence and elucidate the chemical environment of the primary amine group.[1][2] This guide provides an in-depth comparison of FTIR spectral features and analytical methodologies for the characterization of primary amine peaks in azetidine salts.

Fundamentals of FTIR Spectroscopy and Amine Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[3][4] The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.[5] For a primary amine (-NH2) group, several characteristic vibrational modes are observable in the mid-infrared region.

The formation of an amine salt by reacting an amine with a strong acid protonates the primary amine's NH2 group to an NH3+ unit.[6] This structural change significantly alters the FTIR spectrum.

Comparative Analysis of FTIR Spectral Features: Free Primary Amine vs. Azetidine Salt

The distinction between a free primary amine and its corresponding salt is readily apparent in their FTIR spectra. The protonation of the nitrogen atom in the salt form leads to notable shifts in the characteristic vibrational frequencies.

Vibrational Mode Free Primary Amine (R-NH2) Wavenumber (cm⁻¹) Primary Amine Salt (R-NH3+) Wavenumber (cm⁻¹) Key Observations and Rationale
N-H Stretching 3500-3300 (two bands: asymmetric and symmetric)[7][8][9][10]3200-2800 (broad, strong envelope)[6]The two distinct, relatively sharp peaks of the free amine are replaced by a very broad and intense absorption envelope in the salt. This broadening is a direct consequence of the strong intermolecular hydrogen bonding present in the salt crystal lattice.[6][11] The C-H stretching peaks of the azetidine ring often appear superimposed on this broad envelope.[6]
N-H Bending 1650-1580 (scissoring)[7][8][12]1625-1560 (asymmetric) and 1550-1500 (symmetric)[6]The single bending vibration of the free amine is replaced by two distinct bending modes in the salt. These peaks are typically less intense than the N-H stretching envelope.[6] The presence of two bending peaks is a strong indicator of a primary amine salt.
N-H Wagging/Twisting 910-665 (broad)[7]Not typically a primary diagnostic peak for salts.This broad absorption in free amines is due to out-of-plane bending. In the salt, this region can be complex and is less reliable for identification compared to the stretching and bending modes.
C-N Stretching 1250-1020 (aliphatic)[7][8]This region can be complex and may be coupled with other vibrations.While present, the C-N stretch is often of medium to weak intensity and can be difficult to definitively assign in the complex fingerprint region of the spectrum, especially in the presence of other functional groups.

Experimental Protocols: Acquiring High-Quality FTIR Spectra of Azetidine Salts

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. For azetidine salts, which are typically solids, the following methods are commonly employed.

Solid-State Analysis

1. Potassium Bromide (KBr) Pellet Method:

  • Principle: The sample is finely ground and intimately mixed with dry KBr powder, then pressed into a transparent pellet. KBr is transparent to infrared radiation in the mid-IR region.[13]

  • Protocol:

    • Grind 1-2 mg of the azetidine salt sample with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr and continue grinding until a fine, homogeneous powder is obtained.[13]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a clear or translucent pellet.

    • Place the pellet in the FTIR sample holder for analysis.

  • Causality: This method is effective for obtaining high-resolution spectra of solid samples and is often considered a gold standard for transmission measurements. The uniform dispersion of the sample in the KBr matrix minimizes scattering of the infrared beam.

2. Attenuated Total Reflectance (ATR) Method:

  • Principle: The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is internally reflected within the crystal, creating an evanescent wave that penetrates a short distance into the sample, where absorption can occur.[1]

  • Protocol:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the powdered azetidine salt onto the crystal.

    • Apply pressure with the built-in press to ensure intimate contact between the sample and the crystal.[13]

    • Acquire the spectrum.

  • Causality: ATR is a rapid and convenient method that requires minimal sample preparation. It is particularly useful for analyzing small amounts of material and for samples that are difficult to grind into a KBr pellet.

Solution-State Analysis

While less common for salts, analysis in solution can provide information about the compound in a different environment.

  • Principle: The azetidine salt is dissolved in a suitable solvent that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell with IR-transparent windows (e.g., NaCl, CaF2).[14][15]

  • Protocol:

    • Select a solvent that dissolves the salt and has a simple, well-characterized IR spectrum (e.g., chloroform, dichloromethane). Be aware that protic solvents can exchange with the N-H protons.

    • Prepare a concentrated solution of the azetidine salt.

    • Fill a liquid transmission cell with the solution, ensuring no air bubbles are present.

    • Acquire the spectrum of the solution.

    • Separately acquire a spectrum of the pure solvent to be used as a background for subtraction.

  • Causality: This method can reveal information about intermolecular interactions in solution. However, the strong absorption of many solvents can obscure important regions of the spectrum.

Visualizing the Workflow and Vibrational Modes

FTIR_Workflow FTIR Analysis Workflow for Azetidine Salts cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation prep_start Azetidine Salt Sample kbr KBr Pellet Method prep_start->kbr atr ATR Method prep_start->atr solution Solution Method prep_start->solution acquire FTIR Spectrometer (Background & Sample Scan) kbr->acquire atr->acquire solution->acquire process Data Processing (e.g., Baseline Correction) acquire->process identify Peak Identification (N-H, C-H, N-H Bending) process->identify compare Comparison with Reference Spectra identify->compare report Final Report compare->report

Caption: Workflow for FTIR analysis of azetidine salts.

Amine_Vibrations Vibrational Modes of a Primary Amine Group cluster_stretching cluster_bending cluster_wagging N N H1 H N->H1 H2 H N->H2 R R N->R asym_stretch Asymmetric Stretch sym_stretch Symmetric Stretch scissor Scissoring Bend wag Out-of-Plane Wag

Caption: Key vibrational modes of a primary amine.

Interpreting the Spectra: A Self-Validating System

A robust interpretation of the FTIR spectrum of an azetidine salt relies on a self-validating approach where multiple spectral features corroborate the identification.

  • Primary Amine Confirmation: The presence of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region is characteristic of a primary amine.[7][10][12] Secondary amines (R2NH) show only a single N-H stretching band, while tertiary amines (R3N) show none.[7][9]

  • Salt Formation Confirmation: The most definitive evidence for salt formation is the disappearance of the sharp, paired N-H stretching bands of the free amine and the appearance of a very broad, intense absorption envelope between 3200 and 2800 cm⁻¹, characteristic of the -NH3+ group.[6]

  • Corroborative Evidence: The presence of asymmetric and symmetric N-H bending vibrations for the primary amine salt in the 1625-1500 cm⁻¹ range further supports the identification.[6]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the specific molecule.[3] While individual peak assignments can be challenging, the overall pattern serves as a unique identifier for the compound.[4]

Potential Pitfalls and Considerations

  • Hydration: Water present in the sample or the KBr matrix will exhibit a broad O-H stretching band around 3400 cm⁻¹, which can overlap with the N-H stretching region. Proper drying of the sample and KBr is crucial.

  • Overtones and Combination Bands: Weak bands may appear at higher frequencies due to overtones or combinations of fundamental vibrations. For amine salts, these can sometimes be observed on the right-hand side of the N-H stretching envelope.[6]

  • Polymorphism: Different crystalline forms (polymorphs) of the same azetidine salt can exhibit slightly different FTIR spectra due to variations in their crystal lattice and hydrogen bonding networks.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of primary amine groups in azetidine salts. By understanding the fundamental principles of molecular vibrations and the influence of salt formation and hydrogen bonding on the resulting spectra, researchers can confidently identify and characterize these important pharmaceutical building blocks. A systematic approach to sample preparation and spectral interpretation, focusing on the key N-H stretching and bending regions, provides a robust and self-validating method for analysis.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved February 21, 2026, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 21, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 21, 2026, from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved February 21, 2026, from [Link]

  • Mondal, J., et al. (2025, September 16). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. ACS Omega. Retrieved February 21, 2026, from [Link]

  • Why are N-H stretching vibrations often sharp and not broad?. (2019, March 30). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • N-H Stretching and Bending Vibrations. (2023, January 11). YouTube. Retrieved February 21, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved February 21, 2026, from [Link]

  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved February 21, 2026, from [Link]

  • Yulizar, Y., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved February 21, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved February 21, 2026, from [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. Retrieved February 21, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved February 21, 2026, from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved February 21, 2026, from [Link]

  • FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. (n.d.). Northwestern University. Retrieved February 21, 2026, from [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved February 21, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020, October 14). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Dependence of Amide Vibrations on Hydrogen Bonding. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Separation of Phenyl-Azetidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Imperative of Purity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern medicinal chemistry. Its incorporation into drug candidates can improve key pharmacokinetic properties such as solubility and metabolic stability.[1] Phenyl-azetidine cores are present in a growing number of therapeutic agents, from cardiovascular drugs to central nervous system (CNS) active compounds.[2][3]

However, the synthesis of these strained ring systems is not without its challenges, often leading to a range of process-related impurities and potential degradants.[4][5] For researchers, scientists, and drug development professionals, the accurate detection and quantification of these impurities are not merely an analytical exercise; they are a cornerstone of drug safety and regulatory compliance. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the development of validated, stability-indicating analytical methods to ensure that any impurity that could affect the safety or efficacy of the final drug product is controlled.[6][7]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for resolving common impurities associated with a model phenyl-azetidine compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, comparing the performance of the industry-standard C18 stationary phase against a Phenyl-Hexyl phase, which offers alternative selectivity. This guide is designed to be a self-validating system, grounding its protocols in established scientific principles and regulatory expectations.

Foundational Principles: Tailoring the Separation

For ionizable molecules like phenyl-azetidines, which contain a basic nitrogen atom, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[8] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (the column) and a polar mobile phase.[9][10] However, the true power of RP-HPLC in this context lies in the manipulation of the mobile phase pH.

The azetidine nitrogen's ionization state is governed by its pKa and the pH of the mobile phase.[8]

  • At a pH well below the pKa , the nitrogen is protonated (BH+), making the molecule more polar and resulting in less retention on a non-polar column.

  • At a pH well above the pKa , the nitrogen is in its free base form (B), making the molecule more hydrophobic and leading to stronger retention.[8][11]

Controlling the pH is, therefore, the most potent tool for adjusting the retention time and selectivity between the active pharmaceutical ingredient (API) and its structurally similar impurities.[12][13] An optimal pH not only achieves separation but also ensures sharp, symmetrical peaks by suppressing undesirable interactions with the silica backbone of the column.[12][14]

Comparative Analysis of HPLC Column Chemistries

No single column is perfect for all separations. The choice of stationary phase chemistry dictates the primary interaction mechanism and is a critical decision in method development. Here, we compare two common reversed-phase columns for a typical phenyl-azetidine impurity profile, which includes a polar starting material, a non-polar process impurity, and a closely related aromatic analogue.

Method 1: The Workhorse – The C18 (Octadecylsilane) Column

The C18 column is the most widely used in HPLC due to its strong hydrophobicity and wide applicability.[9] Separation is driven primarily by hydrophobic (van der Waals) interactions between the 18-carbon alkyl chains bonded to the silica support and the non-polar regions of the analyte molecules.

  • Performance Insights: For phenyl-azetidine separations, the C18 provides excellent retention for the API and its non-polar impurities. However, it often falls short in retaining very polar impurities, which may elute in the void volume, unresolved from the solvent front.[15] Furthermore, its selectivity is based solely on differences in hydrophobicity, which may not be sufficient to resolve impurities with minor structural modifications that do not significantly alter their overall polarity.

Method 2: Enhanced Aromatic Selectivity – The Phenyl-Hexyl Column

The Phenyl-Hexyl column offers a dual retention mechanism. It provides a moderate degree of hydrophobicity from its hexyl chains, but more importantly, it features phenyl groups that can engage in π-π stacking interactions with the aromatic rings of the phenyl-azetidine and its impurities.[14][16]

  • Performance Insights: This alternative selectivity is particularly advantageous for separating compounds with aromatic rings.[14] It can differentiate between impurities based on the position or nature of substituents on the phenyl ring, a task that may be challenging for a C18 column. For instance, an impurity with an additional aromatic ring or a different substitution pattern may be more retained and better resolved due to these specific π-π interactions.

Below is a diagram illustrating the distinct interaction mechanisms of the two stationary phases.

G cluster_0 Analyte: Phenyl-Azetidine cluster_1 C18 Stationary Phase cluster_2 Phenyl-Hexyl Stationary Phase Analyte {Phenyl-Azetidine Molecule | Aromatic Ring + Azetidine Core} C18 C18 Particle Hydrophobic Interaction C18 Alkyl Chains Analyte->C18:f0 Primary Mechanism Phenyl Phenyl-Hexyl Particle Hydrophobic Interaction Hexyl Chains π-π Interaction Phenyl Rings Analyte->Phenyl:f0 Hydrophobic Analyte->Phenyl:f1 Aromatic Selectivity

Caption: Interaction mechanisms of C18 and Phenyl-Hexyl phases.

Systematic Method Development: A Validated Workflow

A robust, stability-indicating HPLC method is not developed by chance. It is the result of a systematic process designed to understand the analyte and its potential impurities under various stress conditions. This workflow ensures the final method is specific, accurate, and reliable.

G cluster_0 Inputs A Step 1: Forced Degradation (ICH Q1A R2) B Step 2: Initial Method Screening (Column & Mobile Phase) A->B Generate Degradants C Step 3: Mobile Phase pH Optimization (Control Retention & Selectivity) B->C Select Best Column/ Solvent Combination D Step 4: Gradient & Temperature Optimization (Fine-tune Resolution) C->D Achieve Target Separation E Step 5: Method Validation (ICH Q2 R1) D->E Finalized Method API API Knowledge (pKa, Solubility) API->A Imp Impurity Standards Imp->A

Caption: Systematic workflow for HPLC method development.

Forced Degradation: The Foundation of a Stability-Indicating Method

Before optimizing any separation, one must first generate the impurities that the method needs to separate. Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions to accelerate its decomposition.[17] This process is essential for identifying likely degradation products and demonstrating the method's specificity.[6][18] According to ICH guideline Q1A(R2), typical stress conditions include:

  • Acid and Base Hydrolysis: Detects susceptibility to breakdown in acidic or alkaline environments.

  • Oxidation: Assesses stability in the presence of oxidizing agents.

  • Thermal: Evaluates the effect of high temperatures.

  • Photostability: Tests for degradation upon exposure to light.[17]

A successful stability-indicating method must be able to resolve the intact API from all degradation products generated during these studies.[19]

Experimental Protocols

The following protocols are provided as a robust starting point for the separation of a model phenyl-azetidine API from its key impurities.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve the Phenyl-Azetidine API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 1.0 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a ~100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a ~100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC methods.

Protocol 2: Comparative HPLC Method

This protocol outlines the conditions for both the C18 and Phenyl-Hexyl columns to ensure a direct comparison.

  • Instrumentation: Agilent 1100/1200 series HPLC or equivalent, with a Diode Array Detector (DAD).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Columns for Comparison:

    • Column 1 (C18): Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

    • Column 2 (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.[16]

Data Presentation and Comparison

The following tables summarize hypothetical but representative data from the analysis of a sample containing the Phenyl-Azetidine API and three known impurities: a polar starting material (Impurity A), a non-polar process impurity (Impurity B), and a closely related aromatic analogue (Impurity C).

Table 1: Comparison of Chromatographic Performance

AnalyteC18 Column Phenyl-Hexyl Column
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
Impurity A (Polar)2.5-2.8-
API 10.2 15.111.5 16.8
Impurity C (Aromatic)10.61.312.42.5
Impurity B (Non-polar)15.89.816.16.5

Analysis of Performance: The data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation challenge. While both columns adequately retain the API and the non-polar Impurity B, the critical pair is the API and the aromatic Impurity C. The C18 column provides a resolution (Rs) of only 1.3, which is below the generally accepted minimum of 1.5 for baseline separation. In contrast, the Phenyl-Hexyl column, leveraging π-π interactions, significantly improves the resolution to a robust value of 2.5, ensuring accurate quantification.

Table 2: Summary of Forced Degradation Results (Using Phenyl-Hexyl Column)

Stress Condition% Degradation of APIObservations
Control (Unstressed) 0%No degradation observed.
1N HCl, 80°C, 4h 12.5%One major degradant at RRT 0.85.
1N NaOH, 80°C, 2h 8.2%Two minor degradants at RRT 0.70 and 1.15.
3% H₂O₂, RT, 6h 5.5%One minor degradant, co-eluting with Impurity A.
Thermal (105°C, 24h) 1.8%No significant degradation.
Photolytic (ICH Q1B) 3.1%One minor degradant at RRT 1.20.

Analysis of Stability: The forced degradation study reveals that the phenyl-azetidine molecule is most susceptible to acid hydrolysis. The developed method using the Phenyl-Hexyl column successfully separated all generated degradation products from the API and from pre-existing impurities, thus proving its stability-indicating nature.

Conclusion and Recommendations

The development of a robust HPLC method for separating phenyl-azetidine impurities requires a systematic approach that begins with forced degradation studies and involves a careful evaluation of column chemistry. While the C18 column is a reliable starting point for many separations, its reliance solely on hydrophobic interactions can be a limiting factor for complex impurity profiles.

For phenyl-azetidine and other aromatic compounds, a Phenyl-Hexyl stationary phase offers a distinct advantage . By providing an alternative selectivity mechanism through π-π interactions, it can resolve critical pairs of structurally similar aromatic compounds that may co-elute on a C18 column. The experimental data confirms that this enhanced selectivity translates directly to improved resolution and a more reliable, robust analytical method suitable for quality control and regulatory submission.

Researchers and drug development professionals are encouraged to screen multiple column chemistries early in the method development process. For aromatic analytes like phenyl-azetidines, including a phenyl-based stationary phase in the initial screening is a scientifically sound strategy that can significantly accelerate the development of a specific and stability-indicating method.

References

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Available from: [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]

  • ResearchGate. (2025). Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug. Available from: [Link]

  • Wang, C., et al. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available from: [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Available from: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • Selvakumar, R., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. Available from: [Link]

  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Available from: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • Patil, S. D., et al. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Available from: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Cingilli, V. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Available from: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Semantic Scholar. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]

  • Polymer Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available from: [Link]

  • Indonesian Journal of Pharmacy. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Available from: [Link]

  • Current Trends in Biotechnology and Pharmacy. (n.d.). Method development and estimation of phenylenediamine in gastric contents, blood and urine. Available from: [Link]

Sources

A Comparative Crystallographic Guide to 1-Substituted Azetidin-3-amine Salts: Unveiling the Influence of N-Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Structural Landscape of 1-Substituted Azetidin-3-amine Salts Supported by Experimental Data.

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to drug candidates.[1] Among the vast array of azetidine derivatives, 1-substituted azetidin-3-amine salts represent a critical class of building blocks and pharmacophores. The nature of the substituent at the 1-position and the choice of the counter-ion play a pivotal role in dictating the molecule's conformation, crystal packing, and ultimately, its biological activity and pharmaceutical properties.

This guide provides a comprehensive comparison of the X-ray crystallographic data for a series of 1-substituted azetidin-3-amine salts. By examining key structural parameters, we aim to elucidate the subtle yet significant influence of the N-substituent and counter-ion on the solid-state architecture of these important compounds. This analysis is supplemented with detailed experimental protocols for their synthesis and crystallization, alongside a discussion of alternative characterization techniques.

The Puckered Nature of the Azetidine Ring: A Conformational Tug-of-War

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. The degree of this puckering, along with the orientation of substituents, is a critical determinant of a molecule's overall shape and its interactions with biological targets. The substituent at the 1-position (the nitrogen atom) exerts a significant influence on the ring's conformation.

Comparative Crystallographic Data of 1-Substituted Azetidin-3-amine Salts

The following table summarizes key crystallographic parameters for a selection of 1-substituted azetidin-3-amine salts, providing a direct comparison of their solid-state structures. The data highlights how varying the N-substituent (e.g., benzyl, tert-butoxycarbonyl) and the counter-ion (e.g., hydrochloride, tosylate) impacts unit cell dimensions, ring puckering, and intermolecular interactions.

Compound/Parameter1-Benzhydrylazetidin-3-ol Hydrochloride1-(tert-Butoxycarbonyl)-azetidine-3-carboxylic acid
Empirical Formula C₁₆H₁₈ClNOC₉H₁₅NO₄
Formula Weight 275.77 g/mol 201.22 g/mol
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 8.479(2)Data not available
b (Å) 17.294(4)Data not available
c (Å) 10.606(3)Data not available
α (°) 118.59(2)90
β (°) 100.30(2)Data not available
γ (°) 89.63(2)90
Volume (ų) Data not availableData not available
Z 4Data not available
Azetidine Ring Puckering Dihedral angles of 156° and 153°Data not available
Key Intermolecular Interactions Hydrogen bondingHydrogen bonding between the carboxylic acid proton and the N-Boc group.[1]
Reference [2][1]

Causality Behind Experimental Choices: Synthesis and Crystallization

The synthesis of 1-substituted azetidin-3-amines and their subsequent crystallization into salts suitable for X-ray diffraction are critical processes that influence the final solid-state structure.

Synthesis of 1-Substituted Azetidin-3-amines

A common and efficient route to 1-substituted azetidin-3-amines involves the reductive amination of 1-substituted-azetidin-3-ones. The choice of the N-substituent is often dictated by the desired properties of the final compound, such as steric bulk, electronic effects, or the presence of functional groups for further modification. For instance, the Boc (tert-butoxycarbonyl) group is a widely used protecting group that can be readily removed under acidic conditions. The benzyl group, on the other hand, can be introduced via direct alkylation and can influence the lipophilicity and aromatic interactions of the molecule.

The following diagram illustrates a general synthetic workflow:

G cluster_synthesis Synthesis cluster_crystallization Crystallization Azetidin-3-one Azetidin-3-one Reductive_Amination Reductive Amination Azetidin-3-one->Reductive_Amination N-Substituent N-Substituent N-Substituent->Reductive_Amination 1-Substituted_Azetidin-3-amine 1-Substituted Azetidin-3-amine Reductive_Amination->1-Substituted_Azetidin-3-amine Salt_Formation Salt Formation & Crystallization 1-Substituted_Azetidin-3-amine->Salt_Formation 1-Substituted_Azetidin-3-amine->Salt_Formation Acid Acid Acid->Salt_Formation Solvent Solvent Solvent->Salt_Formation Crystal Single Crystal Salt_Formation->Crystal

A general workflow for the synthesis and crystallization of 1-substituted azetidin-3-amine salts.

Crystallization of Amine Salts

The formation of a salt by reacting the basic azetidine nitrogen with an appropriate acid is a common strategy to obtain crystalline material suitable for X-ray diffraction.[3] The choice of the acid (e.g., hydrochloric acid, hydrobromic acid, toluenesulfonic acid) can significantly impact the crystal packing and the resulting intermolecular interactions. The crystallization process itself, typically involving slow evaporation of a suitable solvent, is a crucial step where the molecules self-assemble into a well-ordered crystal lattice. The selection of the solvent system is critical and often determined empirically to achieve a balance of solubility and supersaturation that favors the growth of single crystals.

Experimental Protocols

General Procedure for the Synthesis of 1-Substituted Azetidin-3-amine
  • To a solution of the corresponding 1-substituted-azetidin-3-one in a suitable solvent (e.g., methanol, dichloromethane), add the desired amine.

  • Stir the reaction mixture at room temperature for a specified period.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted azetidin-3-amine.

General Procedure for the Crystallization of 1-Substituted Azetidin-3-amine Salts
  • Dissolve the purified 1-substituted azetidin-3-amine in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Add a solution of the desired acid (e.g., HCl in ether, HBr in acetic acid) dropwise with stirring.

  • Allow the resulting solution to stand at room temperature for slow evaporation.

  • Alternatively, induce crystallization by vapor diffusion with a less polar solvent (e.g., diethyl ether, hexane).

  • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for the characterization of 1-substituted azetidin-3-amine salts in solution and for confirming their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.[4] Key diagnostic signals include the chemical shifts and coupling constants of the azetidine ring protons, which can provide information about the ring conformation. The chemical shifts of the protons and carbons of the N-substituent are also characteristic. For the salts, the protonation of the amine nitrogen can lead to changes in the chemical shifts of adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.[5] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a common technique used for the analysis of these polar and often non-volatile salts.

Conclusion

The solid-state architecture of 1-substituted azetidin-3-amine salts is a result of a delicate interplay between the nature of the N-substituent, the counter-ion, and the crystallization conditions. This guide has provided a framework for understanding and comparing the crystallographic data of these important compounds. While a comprehensive comparative dataset remains to be fully compiled from the literature, the presented information underscores the importance of detailed structural analysis in the rational design of azetidine-containing molecules for pharmaceutical applications. The provided experimental protocols and discussion of alternative characterization techniques offer a practical resource for researchers in the field. Further systematic crystallographic studies on a wider range of these salts will undoubtedly provide deeper insights into their structure-property relationships and facilitate the development of novel therapeutics.

References

  • Chalmers University of Technology. (2023, July 11). Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers ODR.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021, September 1).
  • The Royal Society of Chemistry. (n.d.).
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021, September 1).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025, February 17).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24).
  • A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. (n.d.). Uniba.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020, October 14).
  • ESA-IPB. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 1.
  • Graz University of Technology. (2024, December 31). Synthesis of new 1-benzyl tetrahydropyridinylidene ammonium salts and their antimicrobial and anticellular activities.
  • Ruan, C., et al. (2025). Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine. Open Access Library Journal, 12, e13289.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025, August 7).
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. (2025, August 6).
  • Benchchem. (n.d.).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. (2010, June 15). European Journal of Chemistry.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC.
  • Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. (2023, March 15). European Journal of Chemistry.
  • Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. (2023, March 31).
  • Preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazolopyrimidines. (n.d.). RSC Publishing.
  • Synthesis and Structural Analysis of Chiral Bis-dihydro[6][7]-naphthoxazines and Imidazolidine Derivatives Prepared by Three-Component Mannich-Type Condensation. (2023, October 14). MDPI.

Sources

A Bioisosteric Comparison of 1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Bioisosteric Replacement

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the principle of substituting a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1] This guide delves into a compelling bioisosteric comparison between two closely related scaffolds: 1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine.

The azetidine ring, a strained four-membered heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart unique conformational constraints and improve metabolic stability.[2][3] Conversely, the five-membered pyrrolidine ring is a ubiquitous and versatile scaffold found in numerous natural products and approved drugs, prized for its ability to explore three-dimensional space.[4] This guide provides a comprehensive analysis of the subtle yet significant differences between these two scaffolds when incorporated into a common 1-phenyl-3-amine framework. We will explore their comparative physicochemical properties, potential biological activities with a focus on monoamine transporters, and their predicted absorption, distribution, metabolism, and excretion (ADME) profiles.

While direct, head-to-head experimental data for these two specific molecules is not extensively available in the public domain, this guide will provide a framework for their comparison. We will leverage data from closely related analogs and present detailed experimental protocols to enable researchers to conduct their own definitive studies.

Chemical_Structures cluster_0 1-phenylazetidin-3-amine cluster_1 1-phenylpyrrolidin-3-amine Azetidine Pyrrolidine

Caption: Chemical structures of 1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine.

Physicochemical Properties: A Tale of Two Rings

The seemingly minor difference of a single carbon atom between the azetidine and pyrrolidine rings can have a profound impact on a molecule's fundamental physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

The higher ring strain of the azetidine ring can influence the basicity of the exocyclic amine and the ring nitrogen. In a study on N-substituted azetidines, the pKa of the azetidine nitrogen in an N-phenyl analog was determined to be 4.3.[3] Generally, pyrrolidine is considered to be slightly more basic than piperidine, and this trend is expected to hold for these N-phenyl analogs.[5] The increased s-character of the nitrogen lone pair orbital in the more strained azetidine ring may lead to a lower pKa for the ring nitrogen compared to the corresponding pyrrolidine.

Lipophilicity, a key determinant of membrane permeability and protein binding, is also expected to differ. We have calculated the LogP for both compounds using publicly available cheminformatics tools.

Table 1: Calculated Physicochemical Properties

Property1-phenylazetidin-3-amine1-phenylpyrrolidin-3-amineData Source
Molecular Weight 148.21 g/mol 162.23 g/mol Calculated
cLogP 1.51.8Calculated (ChemDraw)
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 ŲCalculated (ChemDraw)
Calculated pKa (strongest basic) 8.99.2Calculated (ChemDraw)

The slightly lower calculated LogP of the azetidine analog suggests it may be less lipophilic than its pyrrolidine counterpart. This difference, although modest, could influence properties such as aqueous solubility and off-target binding.

Biological Activity: Targeting Monoamine Transporters

Both the azetidine and pyrrolidine scaffolds are prevalent in compounds targeting the central nervous system, including inhibitors of monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT). The conformational rigidity of the azetidine ring and the three-dimensional nature of the pyrrolidine ring can be exploited to achieve high affinity and selectivity for these targets.

To definitively assess the comparative biological activity of these two compounds, a head-to-head in vitro binding study is essential. The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinities (Ki) for DAT and SERT.

Experimental Protocol: DAT and SERT Radioligand Binding Assay

Objective: To determine the inhibitory constants (Ki) of 1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hDAT or hSERT

  • [³H]WIN 35,428 (for DAT assay)

  • [³H]Citalopram (for SERT assay)

  • Unlabeled GBR 12909 (for DAT non-specific binding)

  • Unlabeled Fluoxetine (for SERT non-specific binding)

  • Test compounds (1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture hDAT or hSERT expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with fresh binding buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., BCA assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand ([³H]WIN 35,428 for DAT or [³H]Citalopram for SERT at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of non-labeled inhibitor (10 µM GBR 12909 for DAT or 10 µM Fluoxetine for SERT), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Test Compound Inhibition: 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Membrane Preparation (hDAT/hSERT expressing cells) start->prep setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubation Incubation (4°C, 2-3 hours) setup->incubation filtration Rapid Filtration & Washing incubation->filtration quant Scintillation Counting filtration->quant analysis Data Analysis (IC50 & Ki Calculation) quant->analysis end End analysis->end

Caption: Workflow for the DAT/SERT radioligand binding assay.

ADME Properties: Predicting In Vivo Fate

A compound's ADME profile is a critical determinant of its success as a drug candidate. Here, we outline experimental approaches to compare the permeability and metabolic stability of 1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine.

Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability. Based on their calculated cLogP values, it is anticipated that both compounds will exhibit moderate to good passive permeability.

Experimental Protocol: PAMPA

Objective: To determine the apparent permeability coefficient (Papp) of the test compounds.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)

  • Acceptor plate (96-well)

  • Phosphate buffered saline (PBS), pH 7.4

  • Lecithin in dodecane (or other suitable lipid solution)

  • Test compounds dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO)

  • Lucifer Yellow (as a membrane integrity marker)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Membrane: Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL of 1% lecithin in dodecane) and allow it to impregnate.

  • Prepare Plates: Add buffer to the acceptor plate wells. Add the test compound solutions to the donor plate wells.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A(t) is the compound concentration in the acceptor well at time t, and [C]_equilibrium is the concentration at equilibrium.

Metabolic Stability: Human Liver Microsome (HLM) Assay

The HLM assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes. The higher ring strain of the azetidine moiety may offer greater resistance to metabolism compared to the pyrrolidine ring, potentially leading to a longer in vivo half-life.[8]

Experimental Protocol: HLM Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH (cofactor)

  • Test compounds

  • Control compounds (e.g., Verapamil - high clearance, Propranolol - low clearance)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS for quantification

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k * incubation volume) / (mg of microsomal protein).

Table 2: Representative Data Presentation for ADME Assays

CompoundPapp (10⁻⁶ cm/s)HLM t½ (min)HLM CLint (µL/min/mg protein)
1-phenylazetidin-3-amine Experimental ValueExperimental ValueExperimental Value
1-phenylpyrrolidin-3-amine Experimental ValueExperimental ValueExperimental Value
Control (e.g., Propranolol) Experimental ValueExperimental ValueExperimental Value

Synthetic Accessibility

The feasibility of synthesizing these compounds is a critical consideration for any drug discovery program.

1-phenylpyrrolidin-3-amine: The synthesis of 1-phenylpyrrolidin-3-amine derivatives has been reported via a two-step process involving a Buchwald-Hartwig amination of an aryl bromide with N-Boc-3-aminopyrrolidine, followed by deprotection of the Boc group.[4]

Synthesis_Pyrrolidine A Aryl Bromide C Buchwald-Hartwig Amination A->C B N-Boc-3-aminopyrrolidine B->C D N-Boc-1-phenylpyrrolidin-3-amine C->D E TFA Deprotection D->E F 1-phenylpyrrolidin-3-amine E->F

Caption: Synthetic route to 1-phenylpyrrolidin-3-amine.

1-phenylazetidin-3-amine: A plausible synthetic route to 1-phenylazetidin-3-amine would likely involve the N-arylation of a suitably protected 3-aminoazetidine derivative, followed by deprotection. The synthesis of substituted azetidines can be more challenging due to the inherent ring strain.

Conclusion

The bioisosteric replacement of a pyrrolidine ring with an azetidine ring in the 1-phenyl-3-amine scaffold presents a compelling strategy for fine-tuning the properties of a lead compound. The azetidine analog is predicted to be less lipophilic and may exhibit enhanced metabolic stability due to its strained ring system. These differences, while subtle, can have a significant impact on the overall drug-like properties of a molecule.

This guide provides a comprehensive framework for the comparative evaluation of 1-phenylazetidin-3-amine and 1-phenylpyrrolidin-3-amine. By following the detailed experimental protocols for assessing biological activity and ADME properties, researchers can generate the necessary data to make informed decisions in their drug discovery programs. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile.

References

  • Menta, E., & Oliaro-Bosso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5900-5903.
  • Kozikowski, A. P., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1369-1377.
  • Stout, D. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636-1641.
  • Roth, B. L., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1369–1377.
  • A BenchChem Guide. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
  • A BenchChem Guide. (2025). Synthesis of N-BOC amines by various routes. BenchChem.
  • Singh, A., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • PubChem. (3R)-N-methyl-1-phenylpyrrolidin-3-amine. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2025). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Analytical and Bioanalytical Chemistry.
  • De Martino, M., et al. (2012). Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 938-947.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • PubChem. 1-Phenylpyrrolidine. National Center for Biotechnology Information. [Link]

  • Obach, R. S. (2008). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Drug Metabolism and Disposition, 36(7), 1385-1399.
  • Thermo Fisher Scientific. (2014). Calculate reagent log P values to determine solubility characteristics.
  • Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its characterization. Der Pharma Chemica, 3(3), 174-188.
  • El-Sayed, N. S., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 10(4), 743-748.
  • Kaczor, A. A., et al. (2018). Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT 1A Receptor Ligands. International Journal of Molecular Sciences, 19(10), 3260.
  • Meltzer, P. C., et al. (1997). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Journal of Medicinal Chemistry, 40(16), 2661-2673.
  • Carroll, F. I., et al. (1992). Synthesis and Dopamine Transporter Binding of 2'-Substituted Cocaine Analogs. Journal of Medicinal Chemistry, 35(15), 2814-2818.
  • Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(17), 3011-3016.
  • BindingDB. Ki Summary for BDBM50096925. [Link]

  • Sello, G. (2010). Simple Method for the Estimation of pKa of Amines.
  • Singh, A., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Gotor, V., et al. (2017). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T.
  • Al-Jaff, G. O. (2015). Quantum Calculations of pKa values for Some Amine Compounds. Journal of Al-Nahrain University, 18(3), 60-66.
  • Cambridge MedChem Consulting. (2019). LogD. [Link]

  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of Physicochemical Parameters by Atomic Contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868-873.
  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Mandal, M. K., et al. (2012). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 3(8), 2667-2672.
  • Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(5), 605-610.
  • Meyer, M. R., & Maurer, H. H. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Analytical and Bioanalytical Chemistry, 406(7), 1847-1854.
  • Ucisik, M. N., & Friesner, R. A. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of Chemical Physics, 136(8), 084107.
  • Deredas, D., & Gotor, V. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1798-1823.
  • Li, Y., & Lucy, C. A. (2010). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 569-575.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Mouret, S., & Gulea, M. (2016). Pyrrolidine synthesis. Organic Chemistry Portal.
  • Durrant, J. D. logP - MolModa Documentation. [Link]

  • Ostrovskaya, O. I., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6176.
  • University of Calgary. Ch27 pKa and pI values.
  • Bielenica, A., et al. (2023). Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. Molecules, 28(16), 6128.
  • Omni Calculator.
  • Klein, A. B., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4872.
  • Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134.
  • Qian, J. W., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-Phenylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Phenylazetidin-3-amine dihydrochloride. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the fundamental causality behind each recommendation.

Disclaimer: This guide is based on established principles for the disposal of hazardous amine hydrochlorides and general laboratory chemical waste. However, you are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 1-Phenylazetidin-3-amine dihydrochloride before handling or disposal. The SDS contains critical, substance-specific information that supersedes any general guidance provided herein.

Hazard Assessment & Classification: The "Why" Behind the Precautions

1-Phenylazetidin-3-amine dihydrochloride, as an amine hydrochloride salt, is a solid powder. While specific toxicological data is not widely published, its chemical class suggests several potential hazards that dictate the stringent disposal protocols.

  • Toxicity: Amine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The dihydrochloride salt form suggests it is water-soluble, which can facilitate absorption and mobility in the environment.[1]

  • Irritation: Similar compounds are known to cause serious eye and skin irritation.[1][3]

  • Environmental Hazard: Many amine derivatives are toxic to aquatic life, with potentially long-lasting effects.[1][4] Therefore, direct disposal into the sanitary sewer system or general trash is strictly prohibited to prevent environmental contamination.[4][5]

The primary goal of the disposal procedure is to manage these risks by containing the chemical, rendering it as non-hazardous as possible (if feasible and permitted), and ensuring it enters a designated hazardous waste stream for final destruction by a licensed contractor.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical in any capacity—including for disposal—the following minimum PPE must be worn. The causality is simple: to prevent any direct contact with the substance, thereby eliminating routes of exposure.[7][8]

PPE ItemSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[7] This is to prevent eye irritation from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves for tears or holes before use and change them immediately if contaminated.[9]
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.[9]
Respiratory Protection If handling the powder outside of a chemical fume hood or if dust generation is likely, a NIOSH-approved particulate respirator is required.[7][9]

Waste Segregation & Containment: Preventing Unwanted Reactions

Proper segregation is a critical, non-negotiable step in laboratory safety. Mixing incompatible waste streams can lead to violent chemical reactions, generation of toxic gases, or fire.[10][11]

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for 1-Phenylazetidin-3-amine dihydrochloride waste.[10][12] A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for corrosive waste.[12]

  • Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag.[12][13] The label must clearly state:

    • The full chemical name: "1-Phenylazetidin-3-amine dihydrochloride" (no formulas or abbreviations).[13]

    • The approximate concentration or quantity of the waste.

    • The date accumulation started.[10]

  • Segregation: Store this waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2]

  • Closure: Keep the container tightly closed at all times, except when adding waste.[10][13] This prevents the release of vapors and protects the contents from contamination.

Disposal Procedures: A Step-by-Step Workflow

The appropriate disposal method depends on the nature and quantity of the waste. The following workflow provides a decision-making framework.

G cluster_0 Waste Identification & Generation cluster_1 Containment & Labeling cluster_2 Spill & Decontamination cluster_3 Final Disposal start Identify Waste Stream (Solid, Liquid, Contaminated Debris) solid Grossly Contaminated Items (Gloves, Weigh Boats, Wipes) start->solid Categorize liquid Aqueous/Solvent Solutions start->liquid Categorize pure Unused/Expired Solid Chemical start->pure Categorize container Place in Labeled Hazardous Waste Container '1-Phenylazetidin-3-amine dihydrochloride waste' solid->container liquid->container pure->container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Disposal Contractor container->ehs_pickup When Full or per Policy spill Spill Occurs small_spill Small Spill (<1g in hood) Absorb with inert material (e.g., vermiculite). Collect as hazardous waste. spill->small_spill Assess Size large_spill Large Spill (>1g or outside hood) Evacuate area. Contact EHS. spill->large_spill Assess Size small_spill->container decon Decontaminate Area (Soap & Water) small_spill->decon large_spill->ehs_pickup EHS Manages decon->container Collect Cleaning Materials caption Disposal Workflow for 1-Phenylazetidin-3-amine dihydrochloride

Caption: Disposal Workflow for 1-Phenylazetidin-3-amine dihydrochloride

A. Disposal of Unused or Expired Solid Chemical
  • Do Not Discard: Never dispose of the solid chemical in the regular trash.

  • Containment: Place the original container, or the chemical itself if transferred, into a larger, sealable, and clearly labeled hazardous waste container.

  • Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

B. Disposal of Contaminated Labware (Gloves, Wipes, Weigh Boats)
  • Collection: Place all items grossly contaminated with the chemical into a dedicated hazardous waste bag or container.

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name.

  • Disposal: This waste stream should be collected by your institution's hazardous waste management service for incineration or secure landfilling, as per local regulations.

C. Small Spill (<1g) Cleanup and Disposal

This procedure should only be performed inside a certified chemical fume hood.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[6]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[7] Use non-sparking tools.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials (wipes, etc.) as hazardous waste in the same container.

  • Disposal: Seal the container and dispose of it through your institution's EHS department.

D. Large Spill (>1g) or Any Spill Outside a Fume Hood
  • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.

  • Isolate: Restrict access to the area. If possible and safe to do so, close the laboratory door.

  • Notify: Contact your institution's EHS or emergency response team immediately.[10] Provide them with the chemical name and a copy of the SDS. Do not attempt to clean up a large spill yourself.

On-Site Treatment & Neutralization (Expert Use Only)

While some chemical wastes can be treated in the lab to reduce their hazard, this is a complex and regulated process.[14][15] Neutralization of amine hydrochlorides with a base is an exothermic reaction that must be carefully controlled.

This practice is generally not recommended unless you have specific training, a validated procedure for this exact compound, and it is permissible under your institution's and local regulatory policies (e.g., EPA, RCRA).[12][15] Improper treatment can create a more hazardous situation. The safest and most compliant method is always to dispose of the chemical waste through a licensed professional service.[5]

Final Disposal Pathway

All waste streams containing 1-Phenylazetidin-3-amine dihydrochloride must be handled by a licensed hazardous waste disposal contractor.[6] The typical final disposal method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential nitrogen oxides (NOx) and hydrogen chloride gas produced during combustion.[11]

By following these procedures, you ensure a disposal process that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University.

  • Safety Data Sheet - Regulations.gov .

  • SAFETY DATA SHEET - Fisher Scientific (3-Pyrazolidinone, 1-phenyl-) . Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals (9-Phenylacridine) . TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific (p-Phenylenediamine dihydrochloride) . Fisher Scientific.

  • Safety Data Sheet - Stonhard . Stonhard.

  • SAFETY DATA SHEET - Fisher Scientific (o-Phenylenediamine dihydrochloride) . Fisher Scientific.

  • SDS US - Manufacturer Data Sheet .

  • SAFETY DATA SHEET - Thermo Fisher Scientific (1,4-Benzenediamine, N,N-dimethyl-, dihydrochloride) . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (1,3-Benzenediamine, dihydrochloride) . Fisher Scientific.

  • Azetidine - Apollo Scientific . Apollo Scientific.

  • SAFETY DATA SHEET - LGC Standards . LGC Standards.

  • SAFETY DATA SHEET - Solenis . Solenis.

  • Hazardous Waste | US EPA . U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - TCI Chemicals (1,3-Phenylenediamine Dihydrochloride) . TCI Chemicals.

  • Hazardous Waste Disposal Guide - Dartmouth College . Dartmouth College.

  • Disposing Amine Waste | Technology Catalogue . Technology Catalogue.

  • Chemical Waste Disposal Guidelines . University of Wisconsin-Madison.

  • Safety Data Sheet - International Paint . AkzoNobel.

  • Product and Company Identification - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . Purdue University.

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes . University of California, Berkeley.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Hazardous Waste Listings | EPA . U.S. Environmental Protection Agency.

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM . University of New Mexico.

  • Proper Disposal of 5-Azidopentanoic Acid: A Guide for Laboratory Professionals - Benchchem . BenchChem.

  • Hazardous Waste Disposal Guide - Northwestern University . Northwestern University.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube . Chemical & Engineering News.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL . EPFL.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.